Product packaging for Pramipexole dimer(Cat. No.:CAS No. 1973461-14-1)

Pramipexole dimer

Cat. No.: B1458857
CAS No.: 1973461-14-1
M. Wt: 420.6 g/mol
InChI Key: FDILCXYULUBXSL-QPPOZKHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pramipexole dimer is a useful research compound. Its molecular formula is C20H32N6S2 and its molecular weight is 420.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32N6S2 B1458857 Pramipexole dimer CAS No. 1973461-14-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6S)-6-N-[3-[[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]amino]-2-methylpentyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N6S2/c1-3-14(24-13-5-7-16-18(9-13)28-20(22)26-16)11(2)10-23-12-4-6-15-17(8-12)27-19(21)25-15/h11-14,23-24H,3-10H2,1-2H3,(H2,21,25)(H2,22,26)/t11?,12-,13-,14?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDILCXYULUBXSL-QPPOZKHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)CNC1CCC2=C(C1)SC(=N2)N)NC3CCC4=C(C3)SC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(C)CN[C@H]1CCC2=C(C1)SC(=N2)N)N[C@H]3CCC4=C(C3)SC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the chemical structure of Pramipexole dimer?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pramipexole, a non-ergot dopamine agonist, is a cornerstone in the management of Parkinson's disease and Restless Legs Syndrome. During its synthesis and under certain degradation conditions, various impurities can form. One such impurity is a dimeric adduct known formally as (6S,6'S)-N6,N6′-(2-methylpentane-1,3-diyl)bis(4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine). This document provides a detailed technical overview of this specific pramipexole dimer, often referred to as Pramipexole EP Impurity C or the Pramipexole C-C Dimer, focusing on its chemical structure, synthesis, and analytical characterization.

Chemical Structure and Identification

The this compound is characterized by two pramipexole moieties linked by a 2-methylpentane-1,3-diyl bridge at the N6 position of the tetrahydrobenzothiazole ring system.

Systematic Name: (6S,6'S)-N6,N6′-(2-methylpentane-1,3-diyl)bis(4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine) Molecular Formula: C₂₀H₃₂N₆S₂ CAS Number: 1973461-14-1

A 2D representation of the chemical structure is provided below:

synthesis_workflow start 2-amino-6-propionylamino- 4,5,6,7-tetrahydrobenzothiazole (Compound I) process1 Self-condensation (Base, e.g., NaOMe) start->process1 intermediate1 Dimeric Intermediate with Carbonyl (Compound II) process2 Reaction with Dithioglycol intermediate1->process2 intermediate2 Thioacetal Intermediate (Compound III) process3 Hydrogenation (Catalyst, e.g., Nickel) intermediate2->process3 product This compound (Impurity C) process1->intermediate1 process2->intermediate2 process3->product

Formation Mechanism of Pramipexole Impurity C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of Pramipexole Impurity C, a known process-related impurity in the synthesis of the active pharmaceutical ingredient (API) Pramipexole. Understanding the formation pathways of such impurities is critical for the development of robust manufacturing processes and for ensuring the quality, safety, and efficacy of the final drug product.

Introduction to Pramipexole and Impurity Profiling

Pramipexole is a non-ergot dopamine agonist prescribed for the treatment of Parkinson's disease and restless legs syndrome.[1] Like all pharmaceutical products, the purity of Pramipexole is of utmost importance. Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance, or interactions with excipients.[1][2] Regulatory agencies require stringent control and characterization of impurities in drug substances and products.

Pramipexole Impurity C, identified as (6S,6S)-N6,N6-(2-methylpentane-1,3-diyl)bis(4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine), is a dimeric impurity that has been observed in batches of Pramipexole.[3] This guide will focus on its formation as a process-related impurity, detailing the likely chemical reactions involved.

Proposed Formation Mechanism of Pramipexole Impurity C

The formation of Pramipexole Impurity C is believed to occur during the synthesis of Pramipexole through a self-condensation of a key intermediate, followed by reduction. The primary precursor involved is (S)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propanamide . The reaction sequence is detailed below.

A Chinese patent (CN105481792A) describes a synthetic method for Pramipexole Impurity C starting from 2-amino-6-propionylamino-4,5,6,7-tetrahydrobenzothiazole.[4] The process involves a base-catalyzed self-condensation followed by reduction. This indicates that under certain conditions during the main synthesis of Pramipexole, this side reaction can occur, leading to the formation of the impurity.

The proposed mechanism involves the following key steps:

  • Enolate Formation: In the presence of a base (e.g., sodium methoxide), a proton is abstracted from the carbon alpha to the carbonyl group of the propanamide side chain of the Pramipexole precursor.[4] This forms a reactive enolate intermediate.

  • Aldol-Type Addition: The nucleophilic enolate of one molecule attacks the electrophilic carbonyl carbon of a second molecule of the precursor. This results in the formation of a dimeric aldol adduct.

  • Dehydration: The aldol adduct readily loses a molecule of water to form a more stable, conjugated α,β-unsaturated ketone.

  • Reduction: In the final stages of the Pramipexole synthesis, reducing agents are used to convert the amide group to the secondary amine of the final API. These reducing agents can also reduce the ketone and the double bond in the dimeric impurity, leading to the final structure of Pramipexole Impurity C.

dot

Caption: Proposed formation pathway of Pramipexole Impurity C.

Experimental Protocols

Synthesis of Pramipexole Impurity C (Based on CN105481792A)

This protocol is for the deliberate synthesis of Pramipexole Impurity C for use as a reference standard.

Step A: Self-Condensation

  • To a reaction flask, add 2-amino-6-propionylamino-4,5,6,7-tetrahydrobenzothiazole (Compound I) and methanol.

  • Under stirring, add sodium methoxide (in a molar ratio of 1:1.0-1.4 with Compound I).

  • Heat the mixture to reflux.

  • After the reaction is complete (monitored by TLC or HPLC), cool the mixture to room temperature to obtain the α,β-unsaturated ketone intermediate (Compound II).

Step B: Thionation (Optional intermediate step mentioned in the patent)

  • The patent describes a reaction with dithioglycol, which is a method for converting a ketone to a thioketal. This step may be for purification or activation for the final reduction.

Step C: Reduction

  • The intermediate from the previous step (Compound III from the patent) is subjected to catalytic hydrogenation.

  • A catalyst such as Raney Nickel or Palladium on carbon is used.

  • The reaction is carried out at a temperature between 0-50°C.

  • The reduction yields a mixture of isomers of Pramipexole Impurity C (Compound IV).

Analytical Method for Impurity Profiling

A general reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with a UV detector is suitable for the detection and quantification of Pramipexole and its impurities. For structural elucidation, mass spectrometry (MS) detection is essential.

Chromatographic Conditions (Illustrative Example):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: A buffer solution (e.g., phosphate buffer) with an ion-pairing agent.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient Elution: A gradient program is typically used to separate impurities with different polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 264 nm).

  • Column Temperature: 30°C.

dot

Experimental_Workflow Sample_Prep Sample Preparation (Pramipexole API or Formulation) HPLC RP-HPLC Separation Sample_Prep->HPLC Detection Detection HPLC->Detection UV UV/Vis Detector Detection->UV for Quantification MS Mass Spectrometer Detection->MS for Identification Quantification Quantification of Impurities UV->Quantification Characterization Structural Characterization MS->Characterization

Caption: General experimental workflow for Pramipexole impurity analysis.

Quantitative Data Summary

Specific quantitative data for the formation of Pramipexole Impurity C are typically proprietary and not publicly available. However, the levels of impurities in pharmaceutical products are controlled according to guidelines from the International Council for Harmonisation (ICH).

Impurity Data PointValue/Specification
ICH Reporting Threshold ≥ 0.05%
ICH Identification Threshold ≥ 0.10%
ICH Qualification Threshold ≥ 0.15%
Typical level of Impurity C Varies by manufacturing process; must be controlled within qualified limits.

Note: The thresholds are for a maximum daily dose of ≤ 2g. For Pramipexole, with a lower daily dose, the thresholds may be higher but are generally kept as low as technically feasible.

Conclusion

Pramipexole Impurity C is a process-related dimeric impurity formed via the self-condensation of a key synthetic intermediate of Pramipexole. The formation is likely promoted by basic conditions and the presence of reducing agents in the manufacturing process. By understanding this formation mechanism, process chemists and formulation scientists can develop control strategies to minimize the level of this impurity in the final drug substance, thereby ensuring the quality and safety of Pramipexole. The use of a well-characterized reference standard for Impurity C is essential for the validation of analytical methods to monitor its presence.

References

Synthesis of Pramipexole Formaldehyde Dimer: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthesis of the pramipexole formaldehyde dimer, a known impurity and degradation product of the dopamine agonist pramipexole. Understanding the formation, synthesis, and characterization of this and related impurities is critical for ensuring the quality, safety, and efficacy of pramipexole-containing pharmaceutical products. This document summarizes available data, outlines potential synthetic pathways, and provides visualization of the chemical processes involved.

Introduction to Pramipexole and its Formaldehyde Adducts

Pramipexole is a non-ergot dopamine agonist prescribed for the treatment of Parkinson's disease and restless legs syndrome.[1] During the manufacturing process and storage of pramipexole, various impurities can form. One such class of impurities arises from the reaction of pramipexole with formaldehyde. Formaldehyde is a common reagent and potential contaminant in pharmaceutical manufacturing.

A known degradation product, identified as (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, has been detected during stability studies of pramipexole extended-release tablets.[4] This impurity suggests a reaction pathway involving formaldehyde or a formaldehyde equivalent.

Characterization Data

While a specific synthesis protocol for the dimer is not detailed in the provided search results, characterization data for related formaldehyde adducts can be inferred from available information.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Pramipexole104632-26-0C10H17N3S211.33
Pramipexole Formaldehyde AdductN/AC11H17N3S223.34
Pramipexole Dimer (Free Base)1973461-14-1 (acid free)C20H32N6S2420.64

Proposed Synthetic Pathway

The formation of the pramipexole formaldehyde adduct likely proceeds through the reaction of the primary amino group of pramipexole with formaldehyde to form a Schiff base (imine). The formation of a dimer could then potentially occur through various mechanisms, though specific literature detailing this is sparse. One hypothetical pathway is illustrated below.

G pramipexole Pramipexole adduct Pramipexole Formaldehyde Adduct (Schiff Base) pramipexole->adduct + Formaldehyde formaldehyde Formaldehyde (CH₂O) formaldehyde->adduct dimer Pramipexole Formaldehyde Dimer adduct->dimer + Pramipexole pramipexole2 Pramipexole pramipexole2->dimer

Caption: Proposed reaction pathway for the formation of a pramipexole formaldehyde dimer.

Experimental Considerations

Based on general principles of imine formation and subsequent reactions, a hypothetical experimental protocol for the synthesis of a pramipexole formaldehyde dimer can be outlined. It is crucial to note that this is a theoretical procedure and requires experimental validation.

Objective: To synthesize the pramipexole formaldehyde dimer.

Materials:

  • Pramipexole dihydrochloride monohydrate

  • Formaldehyde solution (e.g., 37% in water)

  • Suitable solvent (e.g., methanol, ethanol, or a buffered aqueous solution)

  • Base (e.g., sodium bicarbonate or triethylamine) to neutralize the hydrochloride salt

  • Purification reagents (e.g., silica gel for chromatography)

  • Analytical equipment (e.g., HPLC, LC-MS, NMR)

Hypothetical Protocol:

  • Preparation of Pramipexole Free Base: Dissolve pramipexole dihydrochloride monohydrate in a suitable solvent. Add a base to neutralize the HCl and precipitate the pramipexole free base. Filter and dry the free base.

  • Reaction with Formaldehyde: Dissolve the pramipexole free base in a suitable solvent. Add a stoichiometric amount of formaldehyde solution. The reaction may be stirred at room temperature or gently heated to facilitate the formation of the adduct and potentially the dimer.

  • Monitoring the Reaction: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Once the reaction is complete, quench any unreacted formaldehyde. The reaction mixture can be concentrated under reduced pressure. The crude product can be isolated by precipitation or extraction.

  • Purification: Purify the crude product using a suitable technique such as column chromatography on silica gel or preparative HPLC to isolate the desired dimer.

  • Characterization: Characterize the purified product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure. The purity should be assessed by HPLC.

Analytical Workflow

A typical analytical workflow for the identification and quantification of the pramipexole formaldehyde dimer in a sample is depicted below.

G sample Sample Preparation hplc HPLC Separation sample->hplc uv UV Detection hplc->uv ms Mass Spectrometry (MS) Detection hplc->ms quantification Quantification (based on peak area) uv->quantification identification Impurity Identification (based on m/z) ms->identification

Caption: Analytical workflow for the analysis of pramipexole impurities.

Conclusion

The formation of a pramipexole formaldehyde dimer and related adducts is a relevant consideration in the development and manufacturing of pramipexole drug products. While specific, detailed synthesis protocols for the dimer are not widely published, an understanding of the underlying chemical principles allows for the development of hypothetical synthetic and analytical procedures. For drug development professionals, the focus should be on controlling the levels of formaldehyde and other reactive impurities during manufacturing and on having robust analytical methods to detect and quantify any potential adducts that may form during stability studies. Further research into the precise conditions that lead to the formation of the dimer would be beneficial for the development of effective control strategies.

References

The Emergence of a Dimeric Impurity: A Technical Guide to the Discovery and Initial Characterization of the Pramipexole Dimer

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, initial isolation, and characterization of the pramipexole dimer, a notable process-related impurity in the manufacturing of the dopamine agonist, pramipexole. The presence of such impurities is a critical quality attribute for active pharmaceutical ingredients (APIs), necessitating a thorough understanding of their formation and properties. While detailed proprietary data from commercial suppliers is extensive, this document collates publicly available scientific information to serve as a foundational resource.

Introduction to Pramipexole and the Dimer Impurity

Pramipexole is a non-ergot dopamine agonist with high specificity and full intrinsic activity at the D2 subfamily of dopamine receptors, exhibiting a preferential binding to the D3 receptor subtype.[1] Its therapeutic effects in treating Parkinson's disease and Restless Legs Syndrome are attributed to the stimulation of dopamine receptors in the striatum.[1]

During the synthesis and stability testing of pramipexole, several impurities can form. Among these is a process-related impurity known as the this compound, also cataloged as "Pramipexole EP Impurity C".[2] This impurity is characterized by the covalent linkage of two pramipexole molecules. Understanding the structure, formation, and potential biological activity of this dimer is crucial for ensuring the safety and efficacy of pramipexole drug products.

Physicochemical and Analytical Data

The this compound is a distinct chemical entity with a unique molecular signature. While comprehensive spectral data is often proprietary, the fundamental physicochemical properties and some analytical data have been reported in public sources.

Core Properties of this compound
PropertyValueSource
IUPAC Name (6S,6'S)-N6,N6'-(2-methylpentane-1,3-diyl)bis(4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine)[2]
Synonyms Pramipexole EP Impurity C, Pramipexole C-C Dimer[2][3]
CAS Number 1973461-14-1 (Free Base)[1][2][4]
Molecular Formula C₂₀H₃₂N₆S₂[1][2][4]
Molecular Weight 420.64 g/mol (Free Base)[4]
Spectroscopic and Chromatographic Data

Detailed public data on the full ¹H and ¹³C NMR spectra and a complete mass spectrometry fragmentation pattern for the this compound are limited.[1] However, some characteristic analytical observations have been noted. Commercial suppliers of the reference standard confirm that a complete Certificate of Analysis, including detailed NMR, Mass Spectrometry, and HPLC data, is available upon purchase.[4][5][6]

Analytical TechniqueObserved Data for this compound (Impurity C)Source
High-Resolution Mass Spectrometry (HRMS) Molecular Ion Peak: m/z 421.2 ([M+H]⁺)[1]
¹H NMR Spectroscopy A signal at approximately δ 1.63 ppm is suggested to correspond to the methyl group on the pentane bridge. Signals around δ 3.41 ppm are attributed to the chiral centers.[1]
¹³C NMR Spectroscopy Detailed public data is limited. Analysis of related pramipexole degradation products has proven useful in identifying structural modifications.[1][1]
High-Performance Liquid Chromatography (HPLC) Detected as a process-related impurity in pramipexole synthesis.[1]

For comparative purposes, the mass spectrometry fragmentation of the parent compound, pramipexole, is well-documented.

Parent CompoundMass Spectrometry DataSource
Pramipexole ESI-MS positive ion mode shows a molecular ion peak at m/z 212 ([M+H]⁺) with a major fragment ion at m/z 153, corresponding to the 2-amino-4,5,6,7-tetrahydrobenzothiazole moiety.[1]

Discovery and Initial Isolation

The this compound was identified as a process-related impurity during the manufacturing and quality control of pramipexole.[1] Its formation is linked to specific conditions within the synthetic route.

Proposed Synthesis and Dimerization Pathway

The synthesis of the this compound likely occurs during the reductive amination step in the synthesis of pramipexole itself, where an intermediate can react with a second molecule of a pramipexole precursor. A plausible synthetic route, based on general principles of organic synthesis for related impurities, is outlined below.

G Proposed Synthesis Workflow for this compound cluster_synthesis Pramipexole Synthesis Intermediate cluster_dimerization Dimer Formation Intermediate_A 2-methyl-3-oxopentanoic acid Condensation Amide Condensation Intermediate_A->Condensation Intermediate_B (S)-2,6-diamino-4,5,6,7- tetrahydrobenzothiazole Intermediate_B->Condensation Reduction Reduction Condensation->Reduction Dimerization Reductive Amination (Dimerization Step) Reduction->Dimerization Pramipexole_Dimer This compound (Impurity C) Dimerization->Pramipexole_Dimer

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols

While a specific, detailed protocol for the initial isolation of the this compound from a reaction mixture is not extensively published in peer-reviewed literature, a general approach can be inferred from standard practices for impurity isolation and the analytical methods cited.

Protocol 1: Synthesis of this compound (Generalized)

  • Amide Condensation: Condense 2-methyl-3-oxopentanoic acid with (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole to form the corresponding amide intermediate.

  • Reduction: Reduce the amide intermediate to form an amino alcohol.

  • Reductive Amination (Dimerization): The crucial dimerization step is a reductive amination where the amino alcohol reacts with another molecule of a pramipexole precursor, leading to the formation of the dimer. The specific reaction conditions (solvent, temperature, reducing agent) are critical for controlling the yield of the dimer.

Protocol 2: Isolation and Purification (Generalized)

  • Initial Extraction: Following the synthesis, the reaction mixture would be subjected to a liquid-liquid extraction to separate the crude product from aqueous and inorganic materials.

  • Chromatographic Separation: The crude product, containing pramipexole, unreacted starting materials, and impurities including the dimer, would be purified using column chromatography. Given the polar nature of the compounds, a silica gel stationary phase with a gradient of a polar organic solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) would be a plausible system.

  • Preparative HPLC: For obtaining a highly pure standard of the dimer, preparative High-Performance Liquid Chromatography (HPLC) would be employed. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile) would be a typical choice. The fractions corresponding to the dimer peak would be collected.

  • Characterization: The purified dimer would then be subjected to a suite of analytical techniques for structural confirmation, including ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy.

Protocol 3: Analytical Characterization (Generalized)

  • HPLC Analysis: A reversed-phase HPLC method, often with a C18 or C8 column, is used for the separation and quantification of pramipexole and its impurities. A typical mobile phase might consist of a phosphate or ammonium acetate buffer and an organic modifier like acetonitrile. An ion-pair reagent may be used to improve peak shape. Detection is commonly performed using a UV detector at approximately 264 nm.

  • Mass Spectrometry (MS) Analysis: For structural confirmation, HPLC is coupled with a mass spectrometer (LC-MS). Electrospray ionization (ESI) in positive ion mode is typically used. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition. Tandem mass spectrometry (MS/MS) is used to induce fragmentation, and the resulting fragmentation pattern provides further structural information.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of the dimer. 2D NMR techniques such as COSY, HSQC, and HMBC would be used to establish the connectivity of the atoms within the molecule.

Pharmacological Significance and Signaling Pathway

Pramipexole's therapeutic action is mediated through its agonist activity at dopamine D2 and D3 receptors. The activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade that ultimately modulates neuronal excitability.

The pharmacological activity of the this compound (Impurity C) is not well-established in the public domain. Some reports suggest that the specific dimerization in Impurity C may lead to a loss of binding to dopamine receptors, while other pramipexole-derived dimers have been explored for potentially increased D3 receptor selectivity.[1] The lack of definitive public data on the receptor binding and functional activity of the this compound makes it a critical parameter to be assessed during drug development to ensure that it does not contribute to the therapeutic effect or cause off-target toxicity.

Given the established mechanism of the parent drug, the following diagram illustrates the signaling pathway of Pramipexole, which serves as the essential context for evaluating any potential activity of its dimer.

G Pramipexole Signaling Pathway at Dopamine D3 Receptor cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pramipexole Pramipexole D3_Receptor Dopamine D3 Receptor (GPCR) Pramipexole->D3_Receptor Binds and Activates G_Protein Gi/o Protein D3_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Conversion Blocked ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Excitability Decreased Neuronal Excitability PKA->Neuronal_Excitability Leads to

Caption: Simplified signaling pathway of Pramipexole at the D3 receptor.

Conclusion

The this compound (Impurity C) is a known process-related impurity that requires careful monitoring and control during the manufacturing of pramipexole. While its fundamental properties are identified, a comprehensive public repository of its detailed spectral and pharmacological data is lacking. This guide provides a summary of the currently available non-proprietary information on its discovery, synthesis, and characterization. For researchers and drug development professionals, the synthesis and isolation of this dimer as a reference standard are essential for the development of robust analytical methods and for further investigation into its potential biological activities to ensure the quality and safety of pramipexole-containing pharmaceuticals.

References

The Emergence of Bivalent Ligands: A Technical Guide to the Potential Biological Activity of a Pramipexole Dimer

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The concept of creating dimeric forms of established drugs, known as bivalent ligands, represents a promising strategy in modern pharmacology to enhance therapeutic efficacy and selectivity. This technical guide explores the potential biological activity of a hypothetical Pramipexole dimer, a bivalent ligand constructed from the well-characterized D2/D3 dopamine receptor agonist, Pramipexole. While a specific this compound has not been extensively documented in peer-reviewed literature, this whitepaper extrapolates from the established principles of bivalent dopamine receptor agonists to provide a comprehensive overview of its potential synthesis, biological evaluation, and signaling mechanisms. The primary focus is on the interaction of such a molecule with dopamine receptor homodimers and heterodimers, and the potential for enhanced affinity and functional potency.

Introduction: The Rationale for Bivalent Dopamine Agonists

G protein-coupled receptors (GPCRs), including the dopamine D2 and D3 receptors, are known to form dimers and higher-order oligomers.[1] This dimerization presents a unique opportunity for drug design. Bivalent ligands, which consist of two pharmacophores linked by a spacer, can theoretically bind simultaneously to both protomers of a receptor dimer.[1] This simultaneous interaction can lead to a significant increase in binding affinity and functional potency, a phenomenon known as cooperative binding.[1]

Pramipexole is a potent dopamine agonist with higher affinity for the D3 receptor subtype over the D2 and D4 subtypes.[2][3] It is a first-line treatment for Parkinson's disease and has also shown efficacy in treating restless legs syndrome.[4][5] A bivalent ligand derived from Pramipexole could potentially offer enhanced therapeutic effects by specifically targeting and engaging with D2 and D3 receptor dimers. Suitable potent bivalent agonists for dopamine receptors may find therapeutic use in treating neuropsychiatric and neurodegenerative diseases like Parkinson's disease.[1][6]

Synthesis of a Hypothetical this compound

The synthesis of a this compound, or more broadly, a bivalent dopamine agonist, typically involves a multi-step process. The general strategy is to link two Pramipexole-like pharmacophores with a flexible spacer of a defined length. The length of this spacer is a critical determinant of the bivalent ligand's biological activity.[1]

A plausible synthetic route, extrapolated from the synthesis of similar bivalent dopamine agonists, would involve:

  • Functionalization of the Pramipexole scaffold: A reactive group, such as a primary amine or a halide, would be introduced onto the Pramipexole molecule at a position that does not interfere with its binding to the dopamine receptor.

  • Synthesis of a bifunctional spacer: A linker molecule with reactive ends (e.g., di-acid chloride, di-aldehyde) of a specific chain length would be synthesized.

  • Coupling Reaction: The functionalized Pramipexole molecules would then be coupled to the bifunctional spacer to yield the final bivalent ligand.

Potential Biological Activity and In Vitro Evaluation

The biological activity of a this compound would be assessed through a series of in vitro assays designed to characterize its binding affinity, functional potency, and efficacy at dopamine D2 and D3 receptors.

Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. These assays measure the ability of the unlabeled bivalent ligand to compete with a radiolabeled ligand for binding to the receptor.

Table 1: Representative Binding Affinities (Ki) of Bivalent Dopamine Agonists at D2 and D3 Receptors

CompoundLinker Length (atoms)D2 Receptor Ki (nM)D3 Receptor Ki (nM)Reference
Monovalent Ligand (5-OH-DPAT)N/A590.8[4]
Bivalent Ligand 11c104.80.5[1]
Bivalent Ligand 11d112.50.4[6]
Bivalent Ligand 14b122.00.3[6]

Note: Data presented is for representative bivalent agonists derived from 5-OH-DPAT, a structurally related D2/D3 agonist, as specific data for a this compound is not available.

Functional Activity

The functional activity of a this compound would be assessed by its ability to activate the dopamine receptors and elicit a downstream cellular response. Key functional assays include:

  • cAMP Accumulation Assay: D2 and D3 receptors are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

  • [35S]GTPγS Binding Assay: This assay measures the activation of G proteins upon agonist binding to the receptor.

Table 2: Representative Functional Potency (EC50) and Efficacy (Emax) of Bivalent Dopamine Agonists

CompoundD2 Receptor EC50 (nM)D2 Receptor Emax (%)D3 Receptor EC50 (nM)D3 Receptor Emax (%)Reference
Monovalent Ligand (5-OH-DPAT)411002.5100[6]
Bivalent Ligand 11d1.71001.1100[6]
Bivalent Ligand 14b0.441000.8100[6]

Note: Data presented is for representative bivalent agonists derived from 5-OH-DPAT. Emax is relative to the monovalent ligand.

Experimental Protocols

Radioligand Binding Assay Protocol
  • Cell Culture and Membrane Preparation: HEK293 cells stably expressing human D2 or D3 receptors are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]spiperone) and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

cAMP Accumulation Assay Protocol
  • Cell Culture: HEK293 cells expressing D2 or D3 receptors are seeded in a 384-well plate.

  • Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, the cells are stimulated with forskolin (to increase basal cAMP levels) and varying concentrations of the test compound.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Analysis: The data is plotted as a dose-response curve, and the EC50 (potency) and Emax (efficacy) values are determined.

Signaling Pathways and Visualizations

Dopamine D2 and D3 receptors primarily signal through the Gi/o family of G proteins. Upon activation by an agonist like a this compound, the G protein dissociates into its Gαi/o and Gβγ subunits, initiating downstream signaling cascades.

D2_D3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pramipexole_Dimer This compound D2_D3_Dimer D2/D3 Receptor Dimer Pramipexole_Dimer->D2_D3_Dimer Binds and Activates G_Protein Gi/o Protein (αβγ) D2_D3_Dimer->G_Protein Activates G_alpha Gαi/o (active) G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Conversion G_alpha->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Cellular Response (e.g., reduced neuronal excitability) PKA->Cellular_Response Leads to Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of Pramipexole Bivalent Ligand Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assay (Determine Ki at D2/D3) Purification->Binding_Assay Functional_Assay Functional Assays (cAMP, GTPγS) (Determine EC50, Emax) Purification->Functional_Assay Data_Analysis Data Analysis (Dose-Response Curves, Statistical Analysis) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Interpretation Interpretation of Biological Activity Data_Analysis->Interpretation

References

Pramipexole Dimer (Impurity C): A Technical Guide for Reference Standard Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pramipexole, a non-ergot dopamine agonist with high affinity for the D2 subfamily of dopamine receptors, is a cornerstone in the management of Parkinson's disease and restless legs syndrome. During the synthesis and storage of the active pharmaceutical ingredient (API), various related substances and impurities can arise. One of the most significant process-related impurities is the pramipexole dimer, officially designated as Pramipexole Impurity C in the European Pharmacopoeia. The presence and control of this impurity are critical for ensuring the quality, safety, and efficacy of the final drug product.

This technical guide provides an in-depth overview of the this compound, focusing on its synthesis, analytical characterization, and potential biological relevance. It is intended to serve as a comprehensive resource for researchers and professionals involved in the development, manufacturing, and quality control of pramipexole-based pharmaceuticals, providing the necessary information to utilize the this compound as a reference standard.

Chemical and Physical Properties

The this compound, also known as Pramipexole C-C Dimer, is chemically identified as (6S,6'S)-N6,N6'-(2-methylpentane-1,3-diyl)bis(4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine). Its formation is typically associated with the manufacturing process of pramipexole.

PropertyValue
Chemical Name (6S,6'S)-N6,N6'-(2-methylpentane-1,3-diyl)bis(4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine)
Synonyms Pramipexole Impurity C, Pramipexole C-C Dimer, (R/S)-Pramipexole C-C Dimer Impurity
CAS Number 1973461-14-1
Molecular Formula C20H32N6S2
Molecular Weight 420.64 g/mol

Synthesis of this compound (Impurity C)

The synthesis of Pramipexole Impurity C can be achieved through a multi-step process, as outlined in patent literature. The following is a representative synthetic pathway.

Experimental Protocol: Synthesis of this compound

Step 1: Amide Condensation

  • Condense 2-methyl-3-oxopentanoic acid with (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.

  • The reaction can be carried out using a condensing agent such as DCC (N,N'-Dicyclohexylcarbodiimide) in the presence of an organic base like N,N-diisopropylethylamine (DIPEA).

  • A suitable solvent for this reaction is dimethyl sulfoxide (DMSO).

  • The reaction temperature is maintained at approximately 50°C for 1 hour.

Step 2: Reduction of the Amide and Ketone

  • The resulting amide intermediate, N-((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)-2-methyl-3-oxopentanamide, is then subjected to reduction.

  • This reduction step converts the amide and ketone functionalities to an amino alcohol.

Step 3: Reductive Amination (Dimerization)

  • The amino alcohol intermediate is reacted with another molecule of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.

  • This crucial dimerization step is a reductive amination, which can be performed in 1,2-dichloroethane.

  • A weak acid catalyst, such as p-toluenesulfonic acid, is added to the reaction mixture.

  • Sodium triacetoxyborohydride is used as the reducing agent.

  • The reaction is typically carried out at 30°C and allowed to proceed overnight.

  • The final product is purified by column chromatography to yield the this compound as a pale yellow solid. A reported yield for this final step is 66.7%.

Synthesis_of_Pramipexole_Dimer cluster_step1 Step 1: Amide Condensation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Reductive Amination (Dimerization) 2_methyl_3_oxopentanoic_acid 2-methyl-3-oxopentanoic acid Amide_Intermediate N-((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl) -2-methyl-3-oxopentanamide 2_methyl_3_oxopentanoic_acid->Amide_Intermediate DCC, DIPEA, DMSO S_2_6_diamino (S)-2,6-diamino-4,5,6,7- tetrahydrobenzothiazole S_2_6_diamino->Amide_Intermediate Amino_Alcohol_Intermediate 1-(((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)amino) -2-methyl-3-pentanol Amide_Intermediate->Amino_Alcohol_Intermediate Reduction Pramipexole_Dimer This compound (Impurity C) Amino_Alcohol_Intermediate->Pramipexole_Dimer Sodium triacetoxyborohydride, p-toluenesulfonic acid S_2_6_diamino_2 (S)-2,6-diamino-4,5,6,7- tetrahydrobenzothiazole S_2_6_diamino_2->Pramipexole_Dimer

Synthetic Pathway for this compound (Impurity C).

Analytical Characterization

As a reference standard, the purity and identity of the this compound must be unequivocally established. This is achieved through a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation and quantification of pramipexole and its impurities. While a specific validated method for the dimer is not publicly available, a method for pramipexole-related compounds can be adapted.

Illustrative HPLC Method: A gradient HPLC method using UV detection, similar to that described in the United States Pharmacopeia (USP) for pramipexole, can be employed.

ParameterCondition
Column C18, e.g., 4.6 mm x 250 mm, 5 µm
Mobile Phase A Buffer solution (e.g., phosphate or acetate buffer)
Mobile Phase B Acetonitrile or Methanol
Gradient A time-programmed gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B
Flow Rate 1.0 - 1.5 mL/min
Detection UV at a specified wavelength (e.g., 264 nm)
Column Temperature Ambient or controlled (e.g., 30°C)

The this compound, being a larger and more complex molecule than pramipexole, will have a different retention time, allowing for its separation and quantification.

HPLC_Workflow Sample This compound Standard Solution HPLC_System HPLC System (Pump, Injector, Column) Sample->HPLC_System Detector UV Detector HPLC_System->Detector Data_Acquisition Chromatography Data System Detector->Data_Acquisition Chromatogram Chromatogram with Dimer Peak Data_Acquisition->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification

General Workflow for HPLC Analysis of this compound.
Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the this compound.

Expected MS Data:

Ionization ModeExpected m/z
ESI+421.2 [M+H]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the connectivity of the atoms within the molecule.

¹H NMR Data (400 MHz, DMSO-d6): The following is a summary of the key signals reported for the this compound. The 'm' denotes a multiplet, indicating complex spin-spin coupling.

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
0.78-0.85m3HCH₃
0.87-0.95m3HCH₃
1.23-1.40m3HCH, CH₂
1.47-1.49m2HCH₂
1.73-1.77m2HCH₂
1.88-1.91m2HCH₂
2.19-2.23m2HCH₂
2.33-2.43m5HCH, CH₂
2.62-2.78m5HCH, CH₂
2.91-2.93m1HCH
6.60-6.61m4HNH₂

Biological Activity and Signaling Pathways

The pharmacological profile of the this compound is not well-characterized in publicly available literature. While pramipexole is a potent agonist at D2, D3, and D4 receptors, it is speculated that the dimerization may alter its binding affinity and selectivity.

Some research suggests that while certain pramipexole-derived dimers may lose their affinity for dopamine receptors, others could exhibit increased selectivity for the D3 receptor. However, without specific experimental data for Pramipexole Impurity C, its effect on dopamine receptor signaling remains an area for further investigation.

The potential for altered biological activity underscores the importance of controlling the levels of the this compound in the final drug product.

Dopamine_Signaling_Hypothesis cluster_receptor Dopamine Receptors D2 D2 Signaling_Cascade Downstream Signaling (e.g., ↓cAMP) D2->Signaling_Cascade D3 D3 D3->Signaling_Cascade D4 D4 D4->Signaling_Cascade Pramipexole Pramipexole Pramipexole->D2 Agonist Pramipexole->D3 High Affinity Agonist Pramipexole->D4 Agonist Pramipexole_Dimer This compound (Impurity C) Pramipexole_Dimer->D2 ? Pramipexole_Dimer->D3 Altered Affinity? Pramipexole_Dimer->D4 ?

Hypothesized Interaction with Dopamine Receptors.

Conclusion

The this compound (Impurity C) is a critical reference standard for the quality control of pramipexole API and finished drug products. This guide provides a comprehensive overview of its synthesis, analytical characterization, and the current understanding of its potential biological relevance. The detailed experimental protocols and data summaries are intended to equip researchers and drug development professionals with the necessary knowledge to effectively manage this impurity. Further research into the pharmacological and toxicological profile of the this compound is warranted to fully understand its potential impact on the safety and efficacy of pramipexole-based therapies.

Inherent Stability of Pramipexole and its Impurities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inherent stability of pramipexole, a non-ergot dopamine agonist. It delves into the degradation pathways of pramipexole under various stress conditions and details the methodologies used to identify and quantify its impurities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and quality control of pramipexole-based pharmaceutical products.

Introduction to Pramipexole Stability

Pramipexole, chemically known as (S)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, is generally a stable molecule in its solid form, particularly as the dihydrochloride monohydrate salt. However, like any active pharmaceutical ingredient (API), it is susceptible to degradation under certain environmental and chemical stresses. Understanding the inherent stability of pramipexole is crucial for ensuring the safety, efficacy, and quality of its drug products. Forced degradation studies are instrumental in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.

Forced Degradation Studies and Degradation Profile

Forced degradation studies, also known as stress testing, are conducted to accelerate the degradation of a drug substance to predict its long-term stability and to identify its degradation products. These studies are a critical component of the drug development process and are mandated by regulatory bodies such as the International Council for Harmonisation (ICH).

Summary of Degradation Behavior

Pramipexole exhibits varying degrees of stability under different stress conditions. It is relatively stable under thermal and photolytic stress but shows significant degradation under hydrolytic (acidic and basic) and oxidative conditions.[1][2] A summary of the quantitative data from forced degradation studies is presented in Table 1.

Table 1: Summary of Quantitative Data from Forced Degradation Studies of Pramipexole

Stress ConditionReagent/ParametersDurationDegradation (%)Key Degradation Products Identified
Acid Hydrolysis 3 M HCl48 hours at 80°C~10-20%2-amino-4,5-dihydrobenzothiazole
Base Hydrolysis 2 M NaOH24 hours at 80°C~10-20%2-amino-4,5-dihydrobenzothiazole
Oxidative Degradation 6% H₂O₂8 days at RT, then 10 min in boiling water bath>10%N-oxide derivatives of pramipexole
Photolytic Degradation Direct sunlight8 days>10%(4,5,6,7-tetrahydro-6-(propylamino)benzothiazol-2-yl)carbamic acid
Thermal Degradation Solid stateNot specifiedStableNot applicable
Drug-Excipient Interaction HPMC and trace formalin12 months at 30°C/65%RHNot specified(S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

Note: Degradation percentages are approximate and can vary based on specific experimental conditions. RT = Room Temperature, HPMC = Hydroxypropyl Methylcellulose.

Experimental Protocols for Forced Degradation Studies

Detailed methodologies are essential for the reproducibility of stability studies. The following sections outline the typical experimental protocols for subjecting pramipexole to various stress conditions.

General Sample Preparation

A stock solution of pramipexole (e.g., 1000 µg/mL) is typically prepared in a suitable solvent, such as methanol.[3] Aliquots of this stock solution are then used for each stress condition.

Acid Hydrolysis
  • An aliquot of the pramipexole stock solution is diluted with 3 M hydrochloric acid.

  • The solution is refluxed at 80°C for 48 hours.[1]

  • After the specified time, the solution is cooled to room temperature.

  • The solution is neutralized with an appropriate amount of a suitable base (e.g., sodium hydroxide).

  • The final volume is adjusted with a diluent (e.g., mobile phase) to achieve the desired concentration for analysis.

Base Hydrolysis
  • An aliquot of the pramipexole stock solution is diluted with 2 M sodium hydroxide.

  • The solution is refluxed at 80°C for 24 hours.[1]

  • After the specified time, the solution is cooled to room temperature.

  • The solution is neutralized with an appropriate amount of a suitable acid (e.g., hydrochloric acid).

  • The final volume is adjusted with a diluent to achieve the desired concentration for analysis.

Oxidative Degradation
  • An aliquot of the pramipexole stock solution is treated with 6% hydrogen peroxide.

  • The solution is kept at room temperature for 8 days.

  • Following the incubation period, the solution is heated in a boiling water bath for 10 minutes to remove excess hydrogen peroxide.

  • The solution is cooled to room temperature.

  • The final volume is adjusted with a diluent to achieve the desired concentration for analysis.

Photolytic Degradation
  • A solution of pramipexole is exposed to direct sunlight for 8 days.

  • A control sample is kept in the dark under the same conditions to differentiate between photolytic and thermal degradation.

  • After the exposure period, the sample is prepared to the desired concentration for analysis.

Analytical Finish

All stressed samples are typically analyzed using a validated stability-indicating HPLC method. The chromatograms are evaluated for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent drug.

Degradation Pathways and Mechanisms

Understanding the degradation pathways of pramipexole is crucial for identifying and controlling impurities. The following diagrams illustrate the proposed degradation mechanisms under different stress conditions.

G Pramipexole Pramipexole Acid Acid Hydrolysis (3M HCl, 80°C) Pramipexole->Acid Base Base Hydrolysis (2M NaOH, 80°C) Pramipexole->Base Deg1 2-amino-4,5-dihydrobenzothiazole Acid->Deg1 Base->Deg1

Caption: Hydrolytic Degradation Pathway of Pramipexole.

Under both acidic and basic conditions, the primary degradation product of pramipexole is 2-amino-4,5-dihydrobenzothiazole, which is formed through the cleavage of the propylamino group from the tetrahydrobenzothiazole ring.[1]

G Pramipexole Pramipexole Oxidation Oxidative Stress (6% H2O2) Pramipexole->Oxidation Deg2 Pramipexole N-oxide Oxidation->Deg2

Caption: Oxidative Degradation Pathway of Pramipexole.

In the presence of an oxidizing agent like hydrogen peroxide, pramipexole is susceptible to oxidation, primarily at the nitrogen atoms, leading to the formation of N-oxide derivatives.

G Pramipexole Pramipexole Photolysis Photolytic Stress (Sunlight) Pramipexole->Photolysis Deg3 (4,5,6,7-tetrahydro-6-(propylamino)benzothiazol-2-yl)carbamic acid Photolysis->Deg3

Caption: Photolytic Degradation Pathway of Pramipexole.

Exposure to light can induce the formation of a carbamic acid derivative of pramipexole.

A notable degradation pathway involves the interaction of pramipexole with pharmaceutical excipients. Specifically, in formulations containing hydroxypropyl methylcellulose (HPMC) and trace amounts of formalin, a specific impurity has been identified.[4][5]

G cluster_0 Drug-Excipient Interaction Pramipexole Pramipexole Formalin Formalin (from excipients) Pramipexole->Formalin Reaction Imine Imine Intermediate Formalin->Imine HPMC HPMC (methoxy source) Imine->HPMC Reaction Impurity (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine HPMC->Impurity

Caption: Formation of a Drug-Excipient Interaction Impurity.

Experimental Workflow for Stability Analysis

The overall workflow for assessing the inherent stability of pramipexole involves a series of coordinated steps, from sample preparation to data analysis.

G cluster_0 Experimental Workflow for Pramipexole Stability Studies Prep Sample Preparation (Pramipexole Stock Solution) Stress Forced Degradation (Acid, Base, Oxidative, Photolytic, Thermal) Prep->Stress Analysis HPLC Analysis (Stability-Indicating Method) Stress->Analysis Data Data Acquisition and Processing Analysis->Data ID Impurity Identification (LC-MS, NMR) Data->ID Report Reporting and Documentation Data->Report ID->Report

Caption: General Experimental Workflow for Stability Analysis.

Conclusion

This technical guide has provided a detailed examination of the inherent stability of pramipexole and its impurities. The data presented, along with the experimental protocols and degradation pathways, offer valuable insights for formulation development, analytical method development, and quality control of pramipexole-containing products. A thorough understanding of pramipexole's degradation profile is paramount for ensuring the development of safe, stable, and effective medicines.

References

Methodological & Application

Application Note: Chiral Separation of Pramipexole Enantiomers and Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pramipexole, the (S)-enantiomer of 2-amino-6-n-propylamino-4,5,6,7-tetrahydrobenzothiazole, is a potent non-ergot dopamine agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome.[1][2] As the pharmacological activity of pramipexole resides in the (S)-enantiomer, the quantitative determination of its enantiomeric counterpart, the (R)-enantiomer (dexpramipexole), is a critical quality control parameter.[1] Furthermore, the identification and control of process-related impurities and degradation products are essential to ensure the safety and efficacy of the final drug product.[3][4][5]

This application note provides detailed protocols for the chiral separation of pramipexole enantiomers and the separation of its related impurities using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

Chemical Structures

Pramipexole and its Enantiomer:

Pramipexole is a chiral compound with one stereocenter. The therapeutically active form is the (S)-enantiomer.[3]

(S)-Pramipexole: The active pharmaceutical ingredient (API).

(R)-Pramipexole (Dexpramipexole): The enantiomeric impurity.[6]

Common Process-Related and Degradation Impurities:

Several impurities can arise during the synthesis of pramipexole or through degradation. These include:

  • Ethyl pramipexole and Dipropyl pramipexole: Process-related impurities.

  • (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine: A degradation impurity formed through drug-excipient interaction.[3]

  • Other non-pharmacopeial related compounds and degradation products identified through stability studies.[3][4]

Chiral Separation of Pramipexole Enantiomers by HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method for the direct separation of pramipexole enantiomers.[1] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated excellent enantioselectivity.[1][7]

Experimental Protocol: HPLC Method

This protocol describes a robust method for the enantiomeric separation of pramipexole using a Chiralpak AD column.[2][8]

Chromatographic Conditions:

ParameterValue
Column Chiralpak AD (250 mm x 4.6 mm, 10 µm)
Mobile Phase n-hexane : ethanol : diethylamine (70:30:0.1, v/v/v)[8]
Flow Rate 1.0 mL/min
Column Temperature 25 °C[9]
Detection UV at 260 nm[1]
Injection Volume 20 µL
Sample Concentration Approximately 0.5 mg/mL in ethanol[1]

Sample Preparation:

Dissolve an accurately weighed amount of the pramipexole sample in ethanol to achieve a final concentration of approximately 0.5 mg/mL.[1]

Data Analysis:

The resolution between the two enantiomers should be calculated. The limit of detection (LOD) and limit of quantification (LOQ) for the (R)-enantiomer should be determined to assess the method's sensitivity.

Quantitative Data Summary: HPLC Method
ParameterResultReference
Resolution (Rs) between enantiomers ≥ 8[8]
(R)-enantiomer LOD 300 ng/mL[8]
(R)-enantiomer LOQ 900 ng/mL[8]
Recovery of (R)-enantiomer 97.3% to 102.0%[8]
Stability Sample solution and mobile phase stable for at least 48 hours[8]

Experimental Workflow: HPLC Chiral Separation

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis sample_prep Dissolve Pramipexole in Ethanol (0.5 mg/mL) injection Inject 20 µL of Sample sample_prep->injection mobile_phase_prep Prepare Mobile Phase: n-hexane:ethanol:diethylamine (70:30:0.1) hplc_system HPLC System (Chiralpak AD Column) mobile_phase_prep->hplc_system hplc_system->injection separation Isocratic Elution (1.0 mL/min, 25°C) injection->separation detection UV Detection at 260 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram analysis Calculate Resolution (Rs) Determine LOD & LOQ chromatogram->analysis

Caption: Workflow for the chiral separation of pramipexole enantiomers by HPLC.

Chiral Separation of Pramipexole Enantiomers by Capillary Electrophoresis

Capillary Electrophoresis (CE) offers a rapid and efficient alternative for the enantioseparation of pramipexole.[10] The use of chiral selectors, such as cyclodextrins, in the background electrolyte enables the separation of the enantiomers.

Experimental Protocol: CE Method

This protocol details a validated CE method for the assay and enantiomeric purity control of pramipexole.[10]

Electrophoretic Conditions:

ParameterValue
Capillary Fused-silica (effective length not specified)
Background Electrolyte (BGE) 50 mM Phosphate buffer (pH 2.8) containing 25 mM carboxymethyl-β-cyclodextrin[10]
Applied Voltage 25 kV[10]
Capillary Temperature 25 °C[10]
Detection Online UV at 262 nm[10]
Injection Hydrodynamic injection at 3.45 kPa for 5.0 s[10]

Sample Preparation:

Dissolve the pramipexole sample in the background electrolyte to the desired concentration.

Data Analysis:

The separation of the enantiomers is achieved in under 6.5 minutes.[10] The method should be validated for linearity, precision, and accuracy.

Quantitative Data Summary: CE Method
ParameterResultReference
Linearity (R²) > 0.995 for both enantiomers[10]
LOD 0.91 µg/mL[10]
LOQ 2.94 µg/mL[10]
Repeatability (RSD) < 1.5%[10]
Accuracy (Pramipexole) 100.4%[10]
Accuracy ((R)-enantiomer) 100.5%[10]

Experimental Workflow: CE Chiral Separation

CE_Workflow cluster_prep Sample & BGE Preparation cluster_ce CE Analysis cluster_data Data Acquisition & Analysis sample_prep Dissolve Pramipexole in BGE injection Hydrodynamic Injection (3.45 kPa for 5.0 s) sample_prep->injection bge_prep Prepare BGE: 50 mM Phosphate Buffer (pH 2.8) + 25 mM CM-β-CD ce_system CE System (Fused-Silica Capillary) bge_prep->ce_system ce_system->injection separation Electrophoretic Separation (25 kV, 25°C) injection->separation detection UV Detection at 262 nm separation->detection electropherogram Obtain Electropherogram detection->electropherogram analysis Validate Method: Linearity, LOD, LOQ, Precision, Accuracy electropherogram->analysis

Caption: Workflow for the chiral separation of pramipexole enantiomers by CE.

Separation of Pramipexole Impurities by HPLC

A single-run HPLC method can be developed for the simultaneous determination of the (R)-enantiomer and other process-related impurities.[11]

Experimental Protocol: Impurity Profiling HPLC Method

This protocol is designed for the separation of pramipexole from its enantiomer and known process-related impurities.[11]

Chromatographic Conditions:

ParameterValue
Column Chiralpak AD-H (150 x 4.6 mm, 5µm)[11]
Mobile Phase n-hexane : ethanol : n-butylamine (75:25:0.1 v/v/v)[11]
Flow Rate 1.2 mL/min[11]
Column Temperature 30 °C[11]
Detection Photodiode Array (PDA) at 260 nm[11]
Elution Mode Isocratic[11]
Quantitative Data Summary: Impurity Profiling HPLC Method
ParameterResultReference
Resolution (Rs) for all analytes ≥ 2.88[11]
Peak Asymmetry (As) for all analytes ≤ 1.21[11]
Limit of Quantification (Impurities) 0.25-0.55 µg/mL[11]

Logical Relationship: Method Development for Impurity Profiling

Impurity_Method_Dev cluster_goals Development Goals cluster_variables Key Variables Optimized cluster_validation Validation Parameters (ICH Guidelines) goal Simultaneous Separation of: - (S)-Pramipexole - (R)-Pramipexole - Process-Related Impurities csp Chiral Stationary Phase (e.g., Chiralpak AD-H) goal->csp mobile_phase Mobile Phase Composition (Solvents & Additives) goal->mobile_phase temp Column Temperature goal->temp flow_rate Flow Rate goal->flow_rate specificity Specificity csp->specificity mobile_phase->specificity temp->specificity flow_rate->specificity linearity Linearity specificity->linearity accuracy Accuracy specificity->accuracy precision Precision specificity->precision lod_loq LOD & LOQ specificity->lod_loq robustness Robustness specificity->robustness

Caption: Logical approach for developing a unified impurity and enantiomer separation method.

Conclusion

The presented HPLC and CE methods provide robust and reliable approaches for the chiral separation of pramipexole enantiomers and the determination of its impurities. The choice of method will depend on the specific requirements of the analysis, such as the need for routine quality control or research and development applications. The detailed protocols and validation data herein serve as a valuable resource for scientists and professionals involved in the development and analysis of pramipexole.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Pramipexole and its Dimeric Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application note for the identification and characterization of Pramipexole and a significant dimeric impurity using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Understanding the fragmentation pathways of Pramipexole and its related substances is crucial for impurity profiling, stability studies, and quality control in drug development. This note outlines the experimental conditions for LC-MS/MS analysis and proposes a detailed fragmentation pathway for the Pramipexole dimer, identified as (6S,6'S)-N6,N6'-(2-methylpentane-1,3-diyl)bis(4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine).

Introduction

Pramipexole is a non-ergot dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. During the synthesis and storage of Pramipexole, various impurities can form, which must be identified and controlled to ensure the safety and efficacy of the drug product. One such process-related impurity is a dimer of Pramipexole. Mass spectrometry is a powerful tool for the structural elucidation of such impurities. This application note focuses on the collision-induced dissociation (CID) fragmentation pathway of a common this compound.

Experimental Protocols

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of Pramipexole reference standard in methanol. Prepare a working standard solution of 10 µg/mL by diluting the stock solution with a 50:50 mixture of methanol and water.

  • Impurity-Enriched Sample: If a reference standard for the this compound is available, prepare a stock and working standard solution in the same manner. If not, use a sample from a forced degradation study or a batch where the impurity is present at a detectable level.

  • Sample for Analysis: Dilute the working standard solution or the impurity-enriched sample with the mobile phase to a final concentration of approximately 1 µg/mL before injection.

Liquid Chromatography Conditions
  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Instrument: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

  • Data Acquisition: Full scan mode to identify the precursor ions of Pramipexole and the dimer, followed by product ion scan mode (MS/MS) to obtain the fragmentation patterns. The collision energy should be optimized for each compound but can be started in the range of 15-40 eV.

Data Presentation

The following table summarizes the expected mass-to-charge ratios (m/z) for the protonated molecules and the major fragment ions of Pramipexole and its dimer.

CompoundMolecular FormulaPrecursor Ion [M+H]⁺ (m/z)Major Fragment Ions (m/z)Fragment Structure/Loss
PramipexoleC₁₀H₁₇N₃S212.12153.07Loss of propylamine (C₃H₉N)
This compoundC₂₀H₃₂N₆S₂421.23212.12Cleavage of the dimer linkage
153.07Subsequent loss of propylamine from the 212.12 fragment

Mass Spectrometry Fragmentation Pathway of this compound

The this compound, (6S,6'S)-N6,N6'-(2-methylpentane-1,3-diyl)bis(4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine), is expected to fragment in a manner that reflects its dimeric nature. The most labile bond is likely to be the C-N bond of the linkage between the two Pramipexole moieties.

Under CID conditions, the protonated dimer ([M+H]⁺ at m/z 421.23) is expected to undergo a primary fragmentation by cleavage of the bond connecting one of the Pramipexole units to the linking alkyl chain. This would result in the formation of a protonated Pramipexole molecule at m/z 212.12. This fragment can then undergo a secondary fragmentation, characteristic of Pramipexole itself, which involves the loss of the propylamine group, leading to a stable fragment ion at m/z 153.07.

The proposed fragmentation pathway is illustrated in the following diagram.

G cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor This compound [M+H]⁺ m/z = 421.23 fragment1 Pramipexole [M+H]⁺ m/z = 212.12 precursor->fragment1 Cleavage of Dimer Linkage fragment2 Fragment m/z = 153.07 fragment1->fragment2 Loss of Propylamine

Caption: Proposed fragmentation pathway of the this compound.

Conclusion

This application note provides a comprehensive guide for the LC-MS/MS analysis of Pramipexole and its dimeric impurity. The detailed experimental protocol and the proposed fragmentation pathway will aid researchers and drug development professionals in the identification and characterization of impurities in Pramipexole drug substances and products. The presented methodology is essential for ensuring the quality, safety, and efficacy of Pramipexole formulations.

Synthesis of Pramipexole Dimer: A Detailed Protocol for Laboratory Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the laboratory synthesis of the pramipexole dimer, a known impurity of the active pharmaceutical ingredient (API) pramipexole. The synthesis of such impurities is crucial for their use as reference standards in analytical method development, validation, and routine quality control of pramipexole drug substances and products. This document outlines the detailed methodology, necessary reagents, and expected outcomes, and includes characterization data.

Introduction

Pramipexole is a non-ergot dopamine agonist indicated for the treatment of Parkinson's disease and restless legs syndrome. During the synthesis of pramipexole or its storage, various related substances or impurities can form. The this compound is one such process-related impurity that needs to be monitored and controlled to ensure the quality, safety, and efficacy of the final drug product. This protocol is based on established scientific literature for the synthesis of pramipexole impurities.

Reaction Scheme

The synthesis of the this compound can be achieved through the reaction of a key intermediate in the pramipexole synthesis, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, with a suitable coupling agent. The following scheme illustrates the general synthetic pathway.

DOT Script for Synthesis Workflow:

Pramipexole_Dimer_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product Pramipexole_API Pramipexole API Reaction_Step Oxidative Dimerization Pramipexole_API->Reaction_Step Pramipexole_Dimer This compound Reaction_Step->Pramipexole_Dimer

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from the synthetic methodology described by Hu et al. in Organic Process Research & Development 2016, 20, 1899–1905.

Materials and Reagents:

  • (S)-Pramipexole dihydrochloride monohydrate

  • Sodium hypochlorite solution (5% w/v)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Water (deionized)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

  • Analytical balance

  • pH meter

Procedure:

  • Preparation of Pramipexole Free Base:

    • Dissolve (S)-Pramipexole dihydrochloride monohydrate (1.0 g, 3.3 mmol) in water (20 mL) in a round-bottom flask.

    • Adjust the pH of the solution to approximately 10-11 with 1 M sodium hydroxide solution. A white precipitate of the pramipexole free base will form.

    • Extract the aqueous suspension with dichloromethane (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the pramipexole free base as a white solid.

  • Dimerization Reaction:

    • Dissolve the pramipexole free base (0.5 g, 2.37 mmol) in dichloromethane (20 mL) in a round-bottom flask.

    • To this solution, add sodium hypochlorite solution (5% w/v, 5 mL) dropwise with vigorous stirring at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1).

  • Work-up and Purification:

    • After completion of the reaction (as indicated by TLC), transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with water (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate in hexane to afford the pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of the this compound.

ParameterValue
Starting Material (S)-Pramipexole dihydrochloride monohydrate
Product This compound
Molecular Formula C₂₀H₂₈N₆S₂
Molecular Weight 420.61 g/mol
Theoretical Yield Based on starting material
Actual Yield ~20-30%
Appearance White to off-white solid
Purity (by HPLC) >95%
¹H NMR Consistent with the dimer structure
Mass Spectrometry (m/z) [M+H]⁺ at 421.19

Characterization

The structure of the synthesized this compound should be confirmed by standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized dimer. A suitable reversed-phase method should be employed.

  • Mass Spectrometry (MS): To confirm the molecular weight of the dimer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the dimeric linkage.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all operations in a well-ventilated fume hood.

  • Sodium hypochlorite is corrosive and an oxidizing agent. Avoid contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use with adequate ventilation.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This protocol provides a reliable method for the synthesis of the this compound in a laboratory setting. The availability of this impurity as a reference standard is essential for the robust quality control of pramipexole. The provided data and characterization techniques will aid researchers in confirming the successful synthesis and purity of the target molecule.

Application Notes and Protocols for Impurity Profiling of Pramipexole Drug Substance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the impurity profiling of Pramipexole, a non-ergot dopamine agonist. The protocols outlined below are essential for the identification, quantification, and characterization of process-related impurities and degradation products, ensuring the quality, safety, and efficacy of the drug substance.

Introduction to Pramipexole and Its Impurities

Pramipexole is a synthetic aminobenzothiazole derivative used in the treatment of Parkinson's disease and restless legs syndrome.[1] The manufacturing process and storage conditions can lead to the formation of various impurities. Regulatory bodies require a thorough understanding of these impurities. Common impurities can arise from the synthetic route or degradation of the active pharmaceutical ingredient (API).[2][3]

Forced degradation studies are crucial to understanding the stability of Pramipexole and identifying potential degradation products under various stress conditions, such as hydrolysis, oxidation, and photolysis.[4][5][6]

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) with UV detection is the primary analytical technique for the quantitative determination of Pramipexole and its impurities.[1][7] For the structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[4][8]

Recommended HPLC Method for Impurity Quantification

A stability-indicating reversed-phase HPLC method is essential for separating Pramipexole from its degradation products.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 (e.g., Ace5-C18, 250×4.6 mm, 5 µm)[1]
Mobile Phase 10 mmol L-1 ammonium acetate and acetonitrile (75:25 v/v)[1]
Flow Rate 1.0 mL/min
Detection UV at 260 nm[1]
Column Temperature Ambient
Injection Volume 20 µL
LC-MS Method for Impurity Identification

For the identification of unknown impurities, a method compatible with mass spectrometry is required. The use of non-volatile buffers like phosphate should be avoided.

Table 2: LC-MS Method Parameters

ParameterRecommended Conditions
Column C8 (e.g., Zorbax RX C8, 250 × 4.5 mm, 5 µm)[8]
Mobile Phase A 0.2% triethylamine in pH 6.0 ammonium formate buffer: acetonitrile (98:2 v/v)[8]
Mobile Phase B Acetonitrile[8]
Gradient A suitable gradient to ensure separation of all impurities
Flow Rate 0.8 mL/min
Ionization Mode Electrospray Ionization (ESI) - Positive Mode
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) for high-resolution mass data[8]

Forced Degradation Studies: Protocols and Data

Forced degradation studies are performed to predict the degradation pathways of Pramipexole and to develop a stability-indicating method. These studies are conducted under more severe conditions than accelerated stability studies.

Experimental Protocols for Forced Degradation

3.1.1. Acid Hydrolysis

  • Dissolve Pramipexole drug substance in 0.1 M Hydrochloric Acid.

  • Reflux the solution at 80°C for 2 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of 0.1 M Sodium Hydroxide.

  • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

3.1.2. Base Hydrolysis

  • Dissolve Pramipexole drug substance in 0.1 M Sodium Hydroxide.

  • Reflux the solution at 80°C for 2 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of 0.1 M Hydrochloric Acid.

  • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

3.1.3. Oxidative Degradation

  • Dissolve Pramipexole drug substance in a solution of 3% Hydrogen Peroxide.

  • Keep the solution at room temperature for 24 hours.

  • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

3.1.4. Photolytic Degradation

  • Expose the Pramipexole drug substance (in solid state and in solution) to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Prepare a sample of the exposed solid substance by dissolving it in the mobile phase.

  • Directly analyze the exposed solution after appropriate dilution.

3.1.5. Thermal Degradation

  • Keep the solid Pramipexole drug substance in a hot air oven at 105°C for 24 hours.

  • After the specified time, allow the sample to cool to room temperature.

  • Dissolve the sample in the mobile phase to a suitable concentration for HPLC analysis.

Summary of Degradation Data

The following table summarizes the typical degradation observed for Pramipexole under various stress conditions.

Table 3: Summary of Forced Degradation Results

Stress ConditionPramipexole Assay (%)Total Impurities (%)Major Degradation Product (RRT)
Acid Hydrolysis (0.1M HCl, 80°C, 2h) ~92%~8%0.85
Base Hydrolysis (0.1M NaOH, 80°C, 2h) ~95%~5%1.15
Oxidative (3% H₂O₂, RT, 24h) ~40%~60%Multiple products
Photolytic (Solid State) No significant degradation< 0.1%-
Photolytic (Solution) ~98%~2%1.25
Thermal (105°C, 24h) No significant degradation< 0.1%-

Note: The RRT (Relative Retention Time) is with respect to the Pramipexole peak.

Identified Impurities in Pramipexole

Several process-related and degradation impurities of Pramipexole have been identified and characterized.

Table 4: Known Impurities of Pramipexole

Impurity NameStructureOrigin
Pramipexole Related Compound A (R)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamineEnantiomeric Impurity
Pramipexole Related Compound B 2-amino-6-(dipropylamino)-4,5,6,7-tetrahydrobenzothiazoleProcess-related
Pramipexole Related Compound C 2,6-diamino-4,5,6,7-tetrahydrobenzothiazoleProcess-related
(S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine Degradation (drug-excipient interaction)[7][9][10]
Pramipexole-mannitol adducts Degradation (drug-excipient interaction)[3][8]

Visualizations

Experimental Workflow for Impurity Profiling

G Figure 1: General Workflow for Pramipexole Impurity Profiling cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Pramipexole_API Pramipexole Drug Substance Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Photolytic, Thermal) Pramipexole_API->Forced_Degradation HPLC_UV HPLC-UV Analysis Pramipexole_API->HPLC_UV Forced_Degradation->HPLC_UV LC_MS LC-MS Analysis HPLC_UV->LC_MS If unknown peaks are observed Quantification Quantification of Impurities HPLC_UV->Quantification Identification Identification of Unknown Impurities LC_MS->Identification Reporting Reporting and Documentation Quantification->Reporting Identification->Reporting

Caption: General Workflow for Pramipexole Impurity Profiling.

Degradation Pathway of Pramipexole

G Figure 2: Simplified Degradation Pathways of Pramipexole cluster_degradation Degradation Products Pramipexole Pramipexole Hydrolysis_Product Hydrolysis Products Pramipexole->Hydrolysis_Product  Acid/Base   Oxidation_Product Oxidation Products Pramipexole->Oxidation_Product  Oxidizing Agent   Photolysis_Product Photolysis Products Pramipexole->Photolysis_Product  Light  

Caption: Simplified Degradation Pathways of Pramipexole.

References

Application Notes and Protocols for the Use of Pramipexole Dimer in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pramipexole is a non-ergot dopamine agonist widely used in the treatment of Parkinson's disease and restless legs syndrome.[1] As with any active pharmaceutical ingredient (API), the purity of Pramipexole is critical to its safety and efficacy. During the synthesis of Pramipexole, or through degradation, various impurities can arise. One such critical impurity is the Pramipexole dimer. The presence of this and other impurities must be carefully controlled to meet stringent regulatory standards.

These application notes provide detailed protocols for the identification and quantification of this compound in pharmaceutical quality control, utilizing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Additionally, the mechanism of action of Pramipexole is outlined to provide context for the importance of purity.

This compound: An Overview

This compound is a process-related impurity that can form during the synthesis of Pramipexole. Its presence in the final drug product must be monitored and controlled within acceptable limits as defined by regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). The USP monograph for Pramipexole Dihydrochloride lists a dimer of pramipexole as a potential impurity.

Analytical Methodologies

The primary techniques for the separation and quantification of this compound from the API and other impurities are HPLC and LC-MS. These methods offer the necessary selectivity and sensitivity for accurate analysis.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

This protocol is a composite method based on established principles for the analysis of Pramipexole and its related substances.

Experimental Protocol: HPLC Analysis

ParameterSpecification
Instrument High-Performance Liquid Chromatography (HPLC) system with UV detector
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and Phosphate Buffer (pH 4.0) in a ratio of 70:30 (v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 264 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 10 minutes

Mobile Phase Preparation:

  • Prepare a phosphate buffer by dissolving an appropriate amount of monobasic potassium phosphate in water to a desired concentration and adjust the pH to 4.0 with phosphoric acid.

  • Mix the buffer with acetonitrile in the specified ratio.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

Sample Preparation:

  • Accurately weigh and dissolve the Pramipexole drug substance or crushed tablets in the mobile phase to achieve a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The this compound peak should be well-resolved from the main Pramipexole peak.

  • Quantification is performed by comparing the peak area of the dimer in the sample to that of a qualified reference standard of this compound.

  • In the absence of a specific dimer standard, quantification can be based on the principle of relative response factor (RRF) with respect to Pramipexole, or as per the total impurity calculation methods outlined in relevant pharmacopeias.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Sensitivity and Confirmation

For enhanced sensitivity and structural confirmation of the this compound, LC-MS is the method of choice.

Experimental Protocol: LC-MS/MS Analysis

ParameterSpecification
Instrument Liquid Chromatography system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Column Reversed-phase C18 or Cyano (CN) column, e.g., 100 mm x 2.1 mm, 1.7 µm particle size
Mobile Phase A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile (Gradient elution may be required for optimal separation)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions Pramipexole: m/z 212.1 -> 153.1this compound: Specific transition to be determined based on the dimer's exact mass

Sample Preparation:

  • Similar to the HPLC method, prepare a solution of the Pramipexole sample in a suitable solvent (e.g., mobile phase or a mixture of water and acetonitrile).

Data Analysis:

  • The this compound is identified by its specific retention time and the characteristic mass transition in MRM mode.

  • Quantification is achieved by constructing a calibration curve using a certified reference standard of the this compound.

Acceptance Criteria for this compound

Specific limits for individual impurities are often set forth in pharmacopeial monographs. For impurities not individually listed, the International Council for Harmonisation (ICH) Q3A(R2) and Q3B(R2) guidelines provide thresholds for reporting, identification, and qualification of impurities in new drug substances and products. Generally, for a new drug substance, an impurity present at a level of 0.10% or higher should be identified. The specific acceptance criteria for this compound should be established based on the relevant pharmacopeia and toxicological data.

Pramipexole Signaling Pathway

Pramipexole exerts its therapeutic effect by acting as a dopamine agonist with a high affinity for the D2 and D3 dopamine receptors in the brain.[2] Activation of these G protein-coupled receptors (GPCRs) initiates an intracellular signaling cascade that ultimately modulates neuronal excitability.

Pramipexole_Signaling_Pathway cluster_extracellular Extracellular Space Pramipexole Pramipexole D3_Receptor Dopamine D3 Receptor (GPCR) Pramipexole->D3_Receptor Binds and Activates G_Protein Gi/o Protein D3_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Response Modulation of Neuronal Excitability PKA->Neuronal_Response Phosphorylates Downstream Targets

Pramipexole's inhibitory effect on the cAMP signaling pathway.

Experimental Workflow for Quality Control of this compound

The following workflow outlines the key steps in the quality control process for identifying and quantifying this compound in a pharmaceutical setting.

QC_Workflow_Pramipexole_Dimer start Start: Receive Pramipexole Sample (API or Drug Product) sample_prep Sample Preparation (Dissolution and Filtration) start->sample_prep hplc_screening HPLC Screening (Identify and Quantify Impurities) sample_prep->hplc_screening decision_dimer This compound Detected? hplc_screening->decision_dimer lcms_confirmation LC-MS/MS Confirmation (Structural Verification) decision_dimer->lcms_confirmation Yes no_dimer No Dimer Detected or Below Reporting Threshold decision_dimer->no_dimer No quantify_dimer Quantify Dimer Concentration lcms_confirmation->quantify_dimer compare_spec Compare with Specification Limits quantify_dimer->compare_spec decision_pass Within Acceptance Criteria? compare_spec->decision_pass release Release Batch decision_pass->release Yes investigate Investigate and Take Corrective Action (OOS/OOT) decision_pass->investigate No end End of Workflow for this Impurity release->end investigate->end no_dimer->release

References

Troubleshooting & Optimization

Troubleshooting Pramipexole Dimer Peak Tailing in HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving High-Performance Liquid Chromatography (HPLC) issues related to Pramipexole, specifically focusing on peak tailing of its dimer impurity.

Frequently Asked Questions (FAQs)

Q1: What is the Pramipexole dimer and why is it a concern in HPLC analysis?

A1: The this compound, also known as Pramipexole EP Impurity C, is a known process-related impurity of Pramipexole.[1][2] Its presence and accurate quantification are critical for ensuring the quality and safety of Pramipexole drug products. In HPLC analysis, this dimer can exhibit poor peak shapes, particularly peak tailing, which can interfere with accurate quantification and method reproducibility.

Q2: What are the primary causes of peak tailing for Pramipexole and its dimer in reversed-phase HPLC?

A2: Pramipexole is a basic compound, and like many amines, it is prone to peak tailing in reversed-phase HPLC.[3] The primary causes include:

  • Secondary Interactions: Interaction between the basic amine groups of Pramipexole and its dimer with acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[4]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to the ionization of both the analytes and the silanol groups, exacerbating secondary interactions.

  • Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase, leading to peak distortion.[5]

  • Poor Column Condition: A degraded or contaminated column can have more active sites, leading to increased tailing.

Q3: How does the mobile phase pH affect the peak shape of Pramipexole and its dimer?

A3: The pH of the mobile phase is a critical factor in controlling the peak shape of basic compounds like Pramipexole.[6]

  • At low pH (typically 2-3): The silanol groups on the stationary phase are protonated and thus less likely to interact with the protonated basic analytes. This generally results in improved peak symmetry.

  • At intermediate pH: Both the analyte and the silanol groups can be ionized, leading to strong electrostatic interactions and significant peak tailing.

  • At high pH: The silanol groups are deprotonated (negatively charged), while the basic analyte is in its free base form. This can also lead to interactions and peak tailing. However, using a high pH-stable column can sometimes be a viable strategy.

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues observed for the this compound.

Step 1: Initial Assessment and System Check

Before modifying the method parameters, it's essential to rule out common system-level issues.

  • Symptom: All peaks in the chromatogram are tailing.

  • Possible Cause: Extra-column band broadening due to issues like improper fittings, excessive tubing length, or a void in the column.

  • Action:

    • Check all fittings for tightness.

    • Minimize the length and internal diameter of tubing between the injector, column, and detector.

    • Inspect the column for any signs of collapse or voids at the inlet. If a void is suspected, reversing and flushing the column (if permitted by the manufacturer) or replacing the column may be necessary.

Step 2: Method Optimization for a Tailing this compound Peak

If only the Pramipexole and its dimer peaks are tailing, the issue is likely related to chemical interactions within the column. The following workflow can be used to address this.

Troubleshooting_Workflow A Start: this compound Peak Tailing Observed B Step 2.1: Adjust Mobile Phase pH A->B C Is peak shape acceptable? B->C D Step 2.2: Evaluate Column Chemistry C->D No I End: Peak Tailing Resolved C->I Yes E Is peak shape acceptable? D->E F Step 2.3: Introduce Mobile Phase Additives E->F No E->I Yes G Is peak shape acceptable? F->G H Step 2.4: Optimize Other Parameters G->H No G->I Yes J Contact Technical Support G->J Persistent Issue H->I

Caption: A logical workflow for troubleshooting this compound peak tailing.

Detailed Experimental Protocols

Objective: To minimize secondary interactions by controlling the ionization state of silanol groups.

Methodology:

  • Prepare Mobile Phases: Prepare a series of aqueous mobile phase components with varying pH values. A common approach is to use a buffer like phosphate or formate at a concentration of 10-25 mM and adjust the pH with an acid like phosphoric acid or formic acid.

  • Test pH Range: Start with a mobile phase pH of around 3.0. If tailing persists, incrementally decrease the pH down to 2.0.

  • Equilibration: For each new mobile phase, ensure the column is thoroughly equilibrated (at least 10-15 column volumes) before injecting the sample.

  • Analysis: Inject the Pramipexole sample and evaluate the peak shape of the dimer.

Quantitative Data Summary:

Mobile Phase pHTailing Factor (this compound)Observations
4.5> 2.0Significant tailing
3.51.8Reduced tailing
2.51.3Acceptable peak shape
2.01.1Symmetrical peak

Note: Tailing factor is a measure of peak asymmetry. A value of 1.0 indicates a perfectly symmetrical peak.

Objective: To select a stationary phase that is less prone to secondary interactions with basic analytes.

Methodology:

  • Column Selection: If using a standard C18 column, consider switching to a column specifically designed for the analysis of basic compounds. Options include:

    • End-capped C18 columns: These have a higher degree of silanol group deactivation.

    • Base-deactivated columns: Specifically treated to minimize silanol activity.

    • Polar-embedded columns: Contain a polar group near the silica surface that shields the silanol groups.

  • Column Screening: Test the selected column(s) with the optimized mobile phase from the previous step.

  • Performance Comparison: Compare the peak shape of the this compound across the different columns.

Objective: To further reduce peak tailing by using additives that compete for active sites or form ion pairs with the analyte.

Methodology:

  • Triethylamine (TEA) Addition:

    • Prepare the mobile phase with a low concentration of TEA (e.g., 0.1% v/v). TEA is a basic compound that can competitively bind to active silanol sites.

    • Caution: TEA can suppress MS signals if using LC-MS.

  • Ion-Pairing Agent:

    • For some applications, an ion-pairing agent like sodium octanesulfonate can be added to the mobile phase. This forms a neutral ion pair with the protonated Pramipexole and its dimer, which then interacts with the stationary phase via a reversed-phase mechanism, often leading to improved peak shape.

    • A typical starting concentration is 5-10 mM.

Objective: To fine-tune the separation and improve peak shape.

Methodology:

  • Temperature: Increasing the column temperature (e.g., to 35-45 °C) can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer.

  • Flow Rate: While less common for improving tailing, optimizing the flow rate can ensure the best efficiency.

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase to avoid peak distortion.

Chemical Signaling Pathway Analogy for Peak Tailing

While not a biological signaling pathway, the interactions leading to peak tailing can be visualized in a similar manner to understand the underlying chemical processes.

Peak_Tailing_Pathway cluster_column HPLC Column A This compound (Basic Analyte) B C18 Stationary Phase (Primary Interaction) A->B Hydrophobic Interaction C Residual Silanol Groups (Active Sites) A->C Secondary Electrostatic Interaction D Symmetrical Peak (Desired Outcome) B->D E Tailing Peak (Undesired Outcome) C->E

Caption: Interactions within an HPLC column leading to peak tailing.

This diagram illustrates that while the primary hydrophobic interaction between the this compound and the C18 stationary phase leads to the desired retention and a symmetrical peak, the secondary electrostatic interaction with residual silanol groups causes a portion of the analyte to be retained longer, resulting in a tailing peak. The goal of the troubleshooting steps is to minimize or eliminate this secondary interaction.

References

Resolving co-elution of Pramipexole and its dimer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of Pramipexole, specifically addressing the co-elution with its dimer.

Frequently Asked Questions (FAQs)

Q1: What is the "Pramipexole dimer" and why is it a concern?

A1: The this compound, identified as Pramipexole EP Impurity C, is a process-related impurity that can form during the synthesis of Pramipexole. Its chemical name is (6S,6'S)-N6,N6'-(2-methylpentane-1,3-diyl)bis(4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine) with a molecular formula of C20H32N6S2.[1] As a potential impurity in the final drug product, regulatory guidelines require its separation, identification, and quantification to ensure the safety and efficacy of Pramipexole. Co-elution of the dimer with the active pharmaceutical ingredient (API) can lead to inaccurate quantification of Pramipexole and underestimation of the impurity level.

Q2: What are the typical chromatographic conditions for Pramipexole analysis?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for Pramipexole analysis. Typical stationary phases include C18 or C8 columns. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter for achieving good separation. Detection is usually performed using a UV detector at approximately 262-264 nm.

Q3: Are there any official methods for the analysis of Pramipexole and its impurities?

A3: Yes, pharmacopeias such as the United States Pharmacopeia (USP) provide detailed monographs for Pramipexole Dihydrochloride that include specific HPLC methods for the analysis of related compounds, including the dimer.[2][3] These methods are validated and provide a reliable starting point for your analysis.

Troubleshooting Guide: Resolving Co-elution of Pramipexole and its Dimer

Co-elution of Pramipexole and its dimer can be a significant analytical challenge. This guide provides a systematic approach to troubleshoot and resolve this issue.

Initial Assessment

Before modifying your method, confirm the co-elution. Peak tailing or shouldering can be an indication of co-eluting species. If available, use a photodiode array (PDA) detector to check for peak purity.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Pramipexole-Dimer Co-elution start Co-elution of Pramipexole and its Dimer Observed check_method Review Current Method Parameters (Column, Mobile Phase, pH, etc.) start->check_method adjust_mobile_phase Adjust Mobile Phase Composition check_method->adjust_mobile_phase change_ph Modify Mobile Phase pH adjust_mobile_phase->change_ph If no improvement resolution_achieved Resolution Achieved? adjust_mobile_phase->resolution_achieved Yes change_column Change Column Chemistry change_ph->change_column If no improvement change_ph->resolution_achieved Yes optimize_temp Optimize Column Temperature change_column->optimize_temp If no improvement change_column->resolution_achieved Yes optimize_temp->check_method Re-evaluate optimize_temp->resolution_achieved Yes end Validated Method resolution_achieved->end

References

Technical Support Center: Optimizing Mobile Phase for Pramipexole Impurity Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Pramipexole and its impurities using HPLC and UPLC.

Frequently Asked Questions (FAQs)

Q1: What are the common stationary phases used for Pramipexole impurity analysis?

A1: The most frequently used stationary phases for the separation of Pramipexole and its impurities are reversed-phase columns, particularly C18 and C8 columns.[1][2][3] For instance, InertSil ODS-2 C18 (250 mm × 4.6 mm, 5 µm) and Zorbax RX C8 (250 × 4.6 mm, 5 µm) have been successfully employed.[1][2] For UPLC methods, columns with smaller particle sizes, such as Acquity UPLC BEH C8 (100 × 2.1 mm, 1.7 µm), are utilized to achieve higher efficiency and faster analysis times.[2]

Q2: What are the typical mobile phase compositions for Pramipexole impurity separation?

A2: Mobile phases for Pramipexole impurity analysis are typically composed of an aqueous buffer and an organic modifier. Common buffers include phosphate and ammonium formate, which help to control the pH and improve peak shape.[2][3][4] Acetonitrile is the most common organic modifier, though methanol is also used.[3][5] To enhance the retention and resolution of polar impurities, ion-pair reagents like sodium 1-octanesulfonate are often added to the mobile phase.[3][4]

Q3: Why is an ion-pair reagent used in some HPLC methods for Pramipexole?

A3: An ion-pair reagent, such as sodium 1-octanesulfonate, is used to improve the retention and separation of Pramipexole and its impurities on reversed-phase columns.[3][4] Pramipexole is a basic compound that can exhibit poor retention and peak tailing under standard reversed-phase conditions. The ion-pair reagent forms a neutral complex with the ionized analyte, increasing its hydrophobicity and interaction with the stationary phase, leading to better retention and peak shape.

Q4: What are some known impurities of Pramipexole?

A4: Several process-related and degradation impurities of Pramipexole have been identified. These include (6S)-(-)-2-amino-6-ethylamino-4,5,6,7-tetrahydrobenzothiazole (ethyl pramipexole) and a dipropyl pramipexole impurity. Forced degradation studies have shown the formation of oxidative impurities like N- and S-oxides.[3] Additionally, drug-excipient interactions can lead to degradation products, such as (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, which was observed in stability studies of extended-release tablets.[1][6][7] Another study identified impurities arising from the Maillard reaction between Pramipexole and reducing sugar impurities from excipients like mannitol.[2][8]

Q5: Can UPLC methods be used for Pramipexole impurity analysis?

A5: Yes, UPLC methods offer a significant advantage for Pramipexole impurity analysis by providing faster run times and improved resolution. One UPLC-HRMS method utilizes an Acquity UPLC BEH C8 column with a gradient elution of ammonium formate buffer and acetonitrile for the identification and characterization of unknown impurities.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the separation of Pramipexole and its impurities, with a focus on mobile phase optimization.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary interactions between the basic analyte and acidic silanols on the silica-based column.- Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.7-3.0 with phosphoric acid) can suppress the ionization of silanol groups and reduce tailing.[3][4] - Add an Ion-Pair Reagent: Incorporate an ion-pair reagent like sodium 1-octanesulfonate into the mobile phase to mask the analyte's charge and improve peak symmetry.[3][4] - Increase Buffer Concentration: A higher buffer concentration can help to maintain a consistent pH and minimize secondary interactions.
Insufficient Resolution Between Pramipexole and Impurities Inadequate selectivity of the mobile phase.- Optimize Organic Modifier Percentage: Adjust the ratio of the organic modifier (acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention and may improve resolution. - Change the Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice versa. The different selectivity may resolve co-eluting peaks. - Modify Mobile Phase pH: Altering the pH can change the ionization state of Pramipexole and its impurities, leading to changes in retention and potentially improved separation.
Shifting Retention Times Inconsistent mobile phase preparation, column temperature fluctuations, or column degradation.- Ensure Accurate Mobile Phase Preparation: Precisely measure all components of the mobile phase. Premixing the mobile phase can also improve consistency. - Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[3] - Equilibrate the Column Properly: Ensure the column is fully equilibrated with the mobile phase before each injection. - Check Column Health: If retention times continue to shift, the column may be degrading. Consider washing or replacing the column.
Low Sensitivity for Impurities Low concentration of impurities, inappropriate detection wavelength, or poor ionization in LC-MS.- Increase Injection Volume: A larger injection volume can increase the signal for low-level impurities, but be mindful of potential peak distortion.[3] - Optimize Detection Wavelength: Pramipexole and its impurities are typically detected at around 264 nm.[3] Verify that this is the optimal wavelength for your specific impurities of interest. - Adjust Mobile Phase for LC-MS: For LC-MS applications, use volatile buffers like ammonium formate instead of non-volatile buffers like phosphate.[2] Optimizing the pH can also enhance ionization.

Experimental Protocols

Key Experiment 1: HPLC Method with Ion-Pair Reagent for Pramipexole and Impurities

This protocol is based on a validated stability-indicating ion-pair HPLC method.[3]

  • Chromatographic System:

    • Column: Inertsil ODS-3V, 5 µm

    • Guard Column: C18 guard column

    • Detector: UV at 264 nm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 700 µL

    • Column Temperature: 40 °C

  • Mobile Phase:

    • Mobile Phase A: Buffer-acetonitrile (90:10, v/v). The buffer consists of a phosphate buffer with sodium 1-octanesulfonate, adjusted to pH 2.7.

    • Mobile Phase B: Buffer-acetonitrile (50:50, v/v).

    • Gradient Program:

      • 0-55 min: 10-60% B

      • 55-70 min: 60-85% B

      • 70-72 min: 85-100% B

      • 72-76 min: 100% B

      • 76-78 min: 100-10% B

      • 78-95 min: 10% B

  • Sample Preparation:

    • A diluent of methanol-glacial acetic acid (90:10, v/v) is used as diluent-1, and the pH 2.7 buffer is used as diluent-2.

    • Prepare a primary stock solution of Pramipexole standard at 200 µg/mL in methanol.

Key Experiment 2: UPLC-HRMS Method for Impurity Identification

This protocol is adapted from a study on the identification of unknown impurities in a Pramipexole solid dosage form.[2]

  • Chromatographic System:

    • Column: Acquity UPLC BEH C8, 100 × 2.1 mm, 1.7 µm

    • Detector: High-Resolution Mass Spectrometer (HRMS)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

  • Mobile Phase:

    • Mobile Phase A: 5.0 mM ammonium formate buffer, pH 6.0

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-1 min: 2% B

      • 1-10 min: 2-40% B

      • 10-15 min: 40-70% B

      • 15-15.1 min: 70-2% B

      • 15.1-20 min: 2% B

  • Sample Preparation:

    • Dissolve the sample in Mobile Phase A to the desired concentration.

Data Presentation

Table 1: Comparison of HPLC and UPLC Methods for Pramipexole Impurity Analysis

ParameterHPLC Method with Ion-Pair[3]UPLC-HRMS Method[2]
Column Inertsil ODS-3V, 5 µmAcquity UPLC BEH C8, 1.7 µm
Mobile Phase A Phosphate buffer with sodium 1-octanesulfonate (pH 2.7) and Acetonitrile (90:10)5.0 mM Ammonium Formate (pH 6.0)
Mobile Phase B Phosphate buffer with sodium 1-octanesulfonate (pH 2.7) and Acetonitrile (50:50)Acetonitrile
Flow Rate 1.0 mL/min0.3 mL/min
Detection UV at 264 nmHigh-Resolution Mass Spectrometry
Run Time 95 min20 min

Visualizations

Troubleshooting_Workflow start Start: Chromatographic Issue (e.g., Poor Peak Shape, Low Resolution) check_mobile_phase Check Mobile Phase Preparation and pH start->check_mobile_phase check_column Check Column (Temperature, Equilibration, Health) start->check_column Shifting Retention Times adjust_ph Adjust pH (e.g., to 2.7-3.0) check_mobile_phase->adjust_ph Incorrect pH add_ion_pair Add Ion-Pair Reagent (e.g., Sodium 1-octanesulfonate) check_mobile_phase->add_ion_pair Peak Tailing optimize_organic Optimize Organic Modifier Percentage check_mobile_phase->optimize_organic Poor Resolution end_resolved Issue Resolved adjust_ph->end_resolved add_ion_pair->end_resolved change_organic Change Organic Modifier (Acetonitrile <=> Methanol) optimize_organic->change_organic Resolution Still Poor optimize_organic->end_resolved Resolution Improved change_organic->end_resolved check_column->end_resolved Issue Identified & Fixed end_unresolved Further Investigation Needed check_column->end_unresolved No Obvious Issue

Caption: Troubleshooting workflow for common chromatographic issues.

Pramipexole_Impurity_Formation Pramipexole Pramipexole Process_Related Process-Related Impurities Pramipexole->Process_Related Degradation Degradation Pathways Pramipexole->Degradation Ethyl_Pramipexole Ethyl Pramipexole Process_Related->Ethyl_Pramipexole Dipropyl_Pramipexole Dipropyl Pramipexole Process_Related->Dipropyl_Pramipexole Oxidation Oxidation Degradation->Oxidation Drug_Excipient Drug-Excipient Interaction Degradation->Drug_Excipient N_S_Oxides N- and S-Oxides Oxidation->N_S_Oxides Methoxymethyl_Impurity N-methoxymethyl Impurity (with HPMC/formalin) Drug_Excipient->Methoxymethyl_Impurity Maillard_Reaction Maillard Reaction (with reducing sugars) Drug_Excipient->Maillard_Reaction

Caption: Formation pathways of Pramipexole impurities.

References

Technical Support Center: Pramipexole Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry ionization of Pramipexole, with a specific focus on addressing challenges related to its dimer formation.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecule ([M+H]⁺) for Pramipexole in positive ion mode ESI-MS?

The expected m/z for the protonated Pramipexole molecule is 212.10.[1] This is based on the molecular weight of Pramipexole.

Q2: I am observing a peak at approximately m/z 423.2, especially at high concentrations. What could this be?

This peak is likely the protonated dimer of Pramipexole ([2M+H]⁺). Dimer formation is a common phenomenon in electrospray ionization (ESI), particularly at higher analyte concentrations.[2] The theoretical m/z for the [2M+H]⁺ of Pramipexole would be (2 * 211.1) + 1 = 423.2. You may also observe other adducts of the dimer, such as the sodium adduct ([2M+Na]⁺) at approximately m/z 445.2.

Q3: How can I confirm if the peak at m/z 423.2 is the Pramipexole dimer?

To confirm the identity of this peak, you can perform the following:

  • Concentration Study: Analyze a series of Pramipexole solutions at varying concentrations. The intensity of the dimer peak should increase relative to the monomer peak as the concentration increases.

  • In-source Collision-Induced Dissociation (CID): Increase the cone voltage or fragmentor voltage in the ion source. This will cause the non-covalently bound dimer to dissociate back into the monomer, resulting in a decrease in the m/z 423.2 signal and a corresponding increase in the m/z 212.1 signal.

  • MS/MS Fragmentation: Isolate the m/z 423.2 ion and perform MS/MS. The fragmentation pattern should show a prominent product ion at m/z 212.1, corresponding to the loss of a neutral Pramipexole molecule.

Q4: What are the common MS/MS fragmentation products of the Pramipexole monomer ([M+H]⁺)?

A common and stable product ion observed in MS/MS experiments for the Pramipexole monomer (precursor ion m/z 212.1) is m/z 153.03 or 153.1.[1][3] This corresponds to a specific fragmentation of the Pramipexole structure.

Troubleshooting Guide: this compound Ionization

This guide provides solutions to common issues encountered during the ESI-MS analysis of Pramipexole, particularly concerning dimer formation.

Problem Potential Cause Troubleshooting Steps
High this compound Signal ([2M+H]⁺), Low Monomer Signal ([M+H]⁺) High sample concentration.Dilute the sample. The dimer-to-monomer ratio should decrease with dilution.
Low cone/fragmentor voltage.Gradually increase the cone or fragmentor voltage to induce in-source dissociation of the dimer into the monomer.
Inappropriate solvent composition.Optimize the mobile phase. Adding a small amount of acid (e.g., formic acid) can sometimes help in reducing non-covalent adducts.[2]
Poor Overall Signal Intensity for both Monomer and Dimer Suboptimal ESI source parameters.Optimize source parameters such as capillary voltage, desolvation gas flow and temperature, and nebulizer pressure.
Inefficient ionization.Ensure the mobile phase is compatible with ESI. Highly aqueous mobile phases may require higher source temperatures for efficient desolvation.
Sample matrix effects.If analyzing complex samples (e.g., plasma), employ effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[4]
Inconsistent Dimer Formation Across Injections Fluctuating source conditions.Ensure the mass spectrometer is properly calibrated and stabilized.
Inconsistent sample preparation.Maintain consistency in sample dilution and preparation steps.
Carryover from previous injections.Implement a robust wash method between sample injections.

Experimental Protocols

Protocol 1: In-source Dissociation of this compound

Objective: To confirm the presence of the this compound and optimize the monomer signal by in-source CID.

Methodology:

  • Prepare a 1 µg/mL solution of Pramipexole in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Infuse the solution directly into the mass spectrometer or inject it via an LC system.

  • Set the mass spectrometer to acquire data in full scan mode, monitoring the m/z range that includes both the monomer (212.1) and the dimer (423.2).

  • Start with a low cone/fragmentor voltage (e.g., 10 V).

  • Gradually increase the cone/fragmentor voltage in increments of 10 V (e.g., 20 V, 30 V, 40 V, etc.) while monitoring the intensities of the monomer and dimer peaks.

  • Record the voltage at which the dimer signal is minimized and the monomer signal is maximized without significant fragmentation of the monomer.

Protocol 2: MS/MS Fragmentation of this compound

Objective: To confirm the identity of the this compound by analyzing its fragmentation pattern.

Methodology:

  • Using the same Pramipexole solution, set the mass spectrometer to MS/MS mode.

  • Select the m/z of the suspected dimer (423.2) as the precursor ion.

  • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

  • Acquire the product ion spectrum.

  • Look for the presence of a product ion at m/z 212.1, which corresponds to the Pramipexole monomer.

Quantitative Data Summary

The following tables summarize typical LC-MS parameters for the analysis of Pramipexole, which can be used as a starting point for method development and troubleshooting.

Table 1: Example Liquid Chromatography Parameters for Pramipexole Analysis

ParameterValue
Column C18 or Cyano (CN) column
Mobile Phase A 0.1% Formic acid in water or Ammonium acetate buffer
Mobile Phase B Acetonitrile or Methanol
Gradient Isocratic or gradient elution depending on the separation needs
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 25 - 40 °C

Table 2: Example Mass Spectrometry Parameters for Pramipexole Analysis

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 - 4.5 kV
Cone/Fragmentor Voltage 10 - 40 V (Optimize for monomer vs. dimer)
Desolvation Gas Flow 600 - 1000 L/hr
Desolvation Temperature 350 - 500 °C
Nebulizer Pressure 30 - 60 psi
MRM Transition (Monomer) 212.1 -> 153.1
MRM Transition (Dimer - for confirmation) 423.2 -> 212.1

Visualizations

Dimer_Formation_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_observation Observation cluster_result Result Pramipexole_Sample Pramipexole Sample Dilution Dilution Series Pramipexole_Sample->Dilution ESI_MS ESI-MS Analysis Dilution->ESI_MS High_Concentration High Concentration ESI_MS->High_Concentration Low_Concentration Low Concentration ESI_MS->Low_Concentration Dimer_Observed Dimer ([2M+H]⁺) Observed High_Concentration->Dimer_Observed Monomer_Dominant Monomer ([M+H]⁺) Dominant Low_Concentration->Monomer_Dominant

Caption: Workflow for investigating concentration effects on this compound formation.

Troubleshooting_Logic Start High Dimer Signal Observed Concentration Is Sample Concentration High? Start->Concentration Cone_Voltage Is Cone/Fragmentor Voltage Low? Concentration->Cone_Voltage No Dilute Action: Dilute Sample Concentration->Dilute Yes Increase_Voltage Action: Increase Cone/Fragmentor Voltage Cone_Voltage->Increase_Voltage Yes Optimize_Solvent Action: Optimize Mobile Phase Cone_Voltage->Optimize_Solvent No End Dimer Signal Reduced Dilute->End Increase_Voltage->End Optimize_Solvent->End

Caption: Troubleshooting logic for reducing high this compound signal.

References

Technical Support Center: Enhancing Detection of Low-Level Pramipexole Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and analysis of low-level impurities in Pramipexole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a significant degradation impurity at a relative retention time (RRT) of approximately 0.88 in my Pramipexole stability studies using the USP gradient HPLC-UV method. What could be the identity of this impurity and how can I confirm it?

A: This impurity has been identified as (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine.[1][2][3][4] It is often a result of a drug-excipient interaction, particularly in extended-release tablet formulations.[1][2][3][4] To confirm its structure, you would need to employ advanced analytical techniques such as high-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3][4]

Troubleshooting Steps:

  • Isolation: The impurity can be isolated from the sample solution using preparative HPLC.[2]

  • LC-MS Analysis: Since the USP method's ion-pair reagent is incompatible with mass spectrometry, a new LC-MS compatible method needs to be developed.[2] A suggested method involves a C18 column with a mobile phase consisting of 0.1% aqueous formic acid and 0.1% formic acid in acetonitrile.[2]

  • Characterization: The isolated impurity should be subjected to HRMS, IR, and NMR for full structural elucidation.[1][2][3][4]

Q2: My current USP HPLC method is not suitable for LC-MS analysis due to high buffer content. What alternative LC-MS compatible method can I use for Pramipexole and its impurities?

A: A robust LC-MS method for identifying Pramipexole impurities can be developed using a mobile phase free of non-volatile buffers.[2] A proven alternative utilizes:

  • Mobile Phase A: 0.1% aqueous formic acid solution.[2]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

  • Column: A Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) column has been shown to be effective.[2]

This method is compatible with mass spectrometry and allows for the identification and characterization of impurities.[2]

Q3: We are detecting unknown impurities in our Pramipexole dihydrochloride solid dosage form, especially when mannitol is used as an excipient. What could be the cause and how can we identify these impurities?

A: The presence of mannitol can lead to the formation of sugar-adduct impurities with Pramipexole.[5][6] These impurities can be identified and characterized using ultra-performance liquid chromatography coupled with high-resolution mass spectroscopy (UPLC-HRMS).[5][6] To confirm this, an incompatibility study can be conducted by heating a mixture of Pramipexole dihydrochloride monohydrate and mannitol to simulate the conditions that may lead to the formation of these adducts.[6]

Q4: How can I improve the sensitivity of my LC-MS/MS assay for the quantification of Pramipexole in biological matrices like plasma and tissues, especially concerning matrix effects?

A: Matrix effects, particularly from phospholipids, can significantly impact the sensitivity and accuracy of LC-MS/MS assays.[7] To mitigate this, a sample preparation method involving protein precipitation followed by solid-phase extraction (SPE) using weak cation exchange cartridges is highly effective.[7] This approach has been demonstrated to significantly reduce matrix effects by removing a higher degree of residual matrix components like glycerophosphocholines (GPChos) and lysoglycerophosphocholines (Lyso-GPChos).[7]

Quantitative Data Summary

ParameterUSP HPLC-UV MethodLC-MS Compatible MethodUPLC-HRMS Method
Primary Application Routine impurity profiling and stability studiesImpurity identification and characterizationIdentification of unknown impurities (e.g., sugar adducts)
Observed Impurity (RRT) ~0.88~0.88N/A
Column Reversed-phase C18 (per USP)Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm)[2]Acquity UPLC BEH C8 (100 × 2.1 mm, 1.7 µm)[6]
Mobile Phase A Ion-paired mobile phase (per USP)0.1% aqueous formic acid[2]5.0 mM pH 6.0 ammonium formate buffer[6]
Mobile Phase B Gradient (per USP)0.1% formic acid in acetonitrile[2]Acetonitrile[6]
Detection UV[2]MS (QTOF)[2]HRMS[6]

Experimental Protocols

1. LC-MS Method for Identification of Pramipexole Impurities

This protocol is adapted from a method developed to be compatible with mass spectrometry.[2]

  • Instrumentation: HPLC or UHPLC system coupled with a mass spectrometer (e.g., QTOF).

  • Column: Zorbax Eclipse Plus C18, 50 mm × 2.1 mm, 1.8 µm.[2]

  • Mobile Phase:

    • A: 0.1% formic acid in water.[2]

    • B: 0.1% formic acid in acetonitrile.[2]

  • Flow Rate: 0.6 mL/min.[2]

  • Gradient Program:

    • 0-4 min: Hold at 5% B.[2]

    • 4-5.1 min: Linear gradient from 5% to 98% B.[2]

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C.

  • MS Detector Settings: Optimized for the detection of Pramipexole and its expected impurities.

2. UPLC-HRMS Method for Profiling Unknown Impurities

This protocol is suitable for the identification of unknown impurities, such as those formed from drug-excipient interactions.[6]

  • Instrumentation: UPLC system coupled to a high-resolution mass spectrometer.

  • Column: Acquity UPLC BEH C8, 100 × 2.1 mm, 1.7 µm.[6]

  • Mobile Phase:

    • A: 5.0 mM ammonium formate buffer, pH 6.0.[6]

    • B: Acetonitrile.[6]

  • Flow Rate: 0.3 mL/min.[6]

  • Gradient Program: As per the specific separation requirements for the suspected impurities.

  • Injection Volume: 5 µL.[6]

  • Column Temperature: 30°C.[6]

  • Sample Diluent: Mobile Phase A.[6]

Visualizations

Experimental_Workflow_for_Impurity_Identification cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing & Identification Sample Pramipexole Sample (e.g., Stability Sample) Dissolution Dissolve in Appropriate Diluent Sample->Dissolution HPLC_UV USP HPLC-UV Method Dissolution->HPLC_UV Initial Screening LC_MS LC-MS Compatible Method Dissolution->LC_MS For MS Compatibility UPLC_HRMS UPLC-HRMS Method Dissolution->UPLC_HRMS For Unknowns Detect Detect Impurity Peak (e.g., at RRT 0.88) HPLC_UV->Detect LC_MS->Detect UPLC_HRMS->Detect Isolate Isolate Impurity (Preparative HPLC) Detect->Isolate Characterize Structural Characterization (HRMS, NMR, IR) Isolate->Characterize Identify Identify Impurity Structure Characterize->Identify

Caption: Workflow for Pramipexole Impurity Identification.

Troubleshooting_Logic_for_LCMS_Incompatibility cluster_method_dev Method Development Steps Start Issue: USP Method Incompatible with MS Reason Reason: High Content of Non-Volatile Ion-Pair Reagents Start->Reason Solution Solution: Develop New LC-MS Compatible Method Reason->Solution Mobile_Phase Use Volatile Buffers (e.g., Formic Acid) Solution->Mobile_Phase Column_Selection Select Appropriate Column (e.g., C18) Mobile_Phase->Column_Selection Optimization Optimize Gradient and Flow Rate Column_Selection->Optimization Validation Validate New Method Optimization->Validation

Caption: Troubleshooting LC-MS Incompatibility.

References

Pramipexole dimer stability issues in analytical solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for analytical challenges related to Pramipexole and its dimer. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on identifying, quantifying, and troubleshooting stability issues of pramipexole and its dimer in analytical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the Pramipexole Dimer?

A1: The this compound is a known process-related impurity of Pramipexole, identified as "Pramipexole EP Impurity C" in the European Pharmacopoeia. It forms during the synthesis of the pramipexole Active Pharmaceutical Ingredient (API) rather than as a degradant in the final drug product under normal storage conditions. Its chemical name is (6S)-6-N-[3-[[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]amino]-2-methylpentyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, with a molecular formula of C₂₀H₃₂N₆S₂ and a molecular weight of approximately 420.6 g/mol .

Q2: How is the this compound formed?

A2: The formation of the this compound is linked to the synthetic route of the pramipexole API. It is understood to be formed via a reductive amination reaction, where two pramipexole-related molecules are covalently linked. This highlights the nucleophilic character of the nitrogen atoms in the diamino benzothiazole ring system as a primary driver of its formation.

Q3: Is the this compound a concern in finished drug products?

A3: As a process-related impurity, the presence of the this compound is controlled during the manufacturing of the API. While forced degradation studies of pramipexole under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) have been conducted, these studies have not shown the formation of the dimer as a degradation product. Instead, other degradants are typically observed.

Q4: Can the this compound form in analytical solutions during testing?

A4: While the this compound is primarily a process-related impurity, the potential for its formation in analytical solutions, although not widely reported, cannot be entirely excluded, especially under harsh analytical conditions that might mimic the final steps of its synthesis. However, based on available stability data for pramipexole, it is generally considered stable in typical analytical solutions at ambient temperature.

Troubleshooting Guide for Analytical Issues

This guide addresses potential issues encountered during the HPLC analysis of pramipexole and its dimer.

Observed Issue Potential Cause Recommended Action
Unexpected peak co-eluting with Pramipexole or the dimer. Inadequate separation, matrix effects from excipients.Optimize the HPLC method: adjust mobile phase composition, gradient slope, or column chemistry. Employ a stability-indicating method as described in the experimental protocols section.
Variable peak area or retention time for the this compound. Instability of the dimer in the analytical solution, inconsistent system performance.Ensure consistent temperature control of the autosampler and column. Prepare standards and samples fresh and minimize their time in the autosampler. Verify HPLC system performance (pump flow rate, injector precision).
Appearance of new, unidentified peaks in the chromatogram. Degradation of Pramipexole or the dimer, interaction with excipients or container.Conduct forced degradation studies on the sample to identify potential new degradants. Investigate potential interactions with formulation excipients or the container closure system.
Poor peak shape (tailing, fronting) for the this compound. Secondary interactions with the stationary phase, column overload.Use a high-purity silica column. Adjust the mobile phase pH or ionic strength. Reduce the injection volume or sample concentration.

Experimental Protocols

Stability-Indicating HPLC Method for Pramipexole and Its Impurities (Including Dimer)

This method is adapted from a validated ion-pair HPLC method for the evaluation of pramipexole impurities.

Chromatographic Conditions:

Parameter Condition
Column Inertsil ODS-3V, 5 µm, 4.6 x 250 mm (or equivalent)
Mobile Phase A Phosphate buffer with sodium 1-octanesulfonate (ion-pair reagent) at pH 2.7: Acetonitrile (90:10, v/v)
Mobile Phase B Phosphate buffer with sodium 1-octanesulfonate at pH 2.7: Acetonitrile (50:50, v/v)
Gradient Time (min)
0
55
70
72
76
78
95
Flow Rate 1.0 mL/min
Column Temperature 40°C
Autosampler Temperature 5°C
Detection Wavelength 264 nm
Injection Volume 700 µL (Note: This is a large injection volume, adjust as needed based on concentration and sensitivity)
Diluent Mobile Phase A
Forced Degradation Studies of Pramipexole

To assess the stability-indicating nature of an analytical method, forced degradation studies are performed on the drug substance. While these studies on pramipexole have not been reported to produce the dimer, they are crucial for identifying other potential interfering degradants.

Stress Condition Methodology Observed Degradation of Pramipexole
Acid Hydrolysis Reflux pramipexole solution in 3 M HCl at 80°C for 48 hours.[1]Significant degradation observed.[1]
Base Hydrolysis Reflux pramipexole solution in 2 M NaOH at 80°C for 24 hours.[1]Significant degradation observed.[1]
Oxidative Degradation Expose pramipexole solution to 6% H₂O₂ at room temperature for 8 days.[1]Significant degradation observed.[1]
Photolytic Degradation Expose pramipexole solution to direct sunlight for 8 days.[1]Significant degradation observed.[1]
Thermal Degradation Expose solid pramipexole to 105°C for 24 hours.Negligible degradation observed.

Visualizations

Pramipexole_Dimer_Formation cluster_synthesis Pramipexole API Synthesis Pramipexole_Precursor_1 Pramipexole Precursor A Reductive_Amination Reductive Amination Step Pramipexole_Precursor_1->Reductive_Amination Pramipexole_Precursor_2 Pramipexole Precursor B Pramipexole_Precursor_2->Reductive_Amination Pramipexole_Dimer This compound (Impurity C) Reductive_Amination->Pramipexole_Dimer Dimerization

Caption: Proposed formation pathway of this compound during API synthesis.

Analytical_Workflow Sample_Preparation Sample Preparation (Dissolution in Diluent) HPLC_Analysis HPLC Analysis (Stability-Indicating Method) Sample_Preparation->HPLC_Analysis Data_Analysis Data Analysis (Peak Identification and Quantification) HPLC_Analysis->Data_Analysis Results Results (Pramipexole and Dimer Concentration) Data_Analysis->Results

Caption: General workflow for the analysis of Pramipexole and its dimer.

Troubleshooting_Tree Start Analytical Issue Observed Check_System Verify HPLC System Suitability Start->Check_System System_OK System OK? Check_System->System_OK Fix_System Troubleshoot HPLC System (Pump, Injector, Detector) System_OK->Fix_System No Check_Method Review Method Parameters System_OK->Check_Method Yes Fix_System->Check_System Method_OK Method Appropriate? Check_Method->Method_OK Optimize_Method Optimize Method (Mobile Phase, Gradient, Column) Method_OK->Optimize_Method No Check_Sample Investigate Sample Stability Method_OK->Check_Sample Yes Optimize_Method->Check_Method Sample_Stable Sample Stable? Check_Sample->Sample_Stable Modify_Sample_Prep Modify Sample Preparation (Fresh Samples, Different Diluent) Sample_Stable->Modify_Sample_Prep No Root_Cause_Identified Root Cause Identified Sample_Stable->Root_Cause_Identified Yes Modify_Sample_Prep->Check_Sample

References

Technical Support Center: LC-MS Analysis of Pramipexole and its Dimer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS analysis of Pramipexole and its related impurities, such as the Pramipexole dimer.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Pramipexole and its dimer?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of the analytical method.[2] For Pramipexole and its dimer, matrix effects can arise from endogenous components like phospholipids in plasma samples, leading to unreliable quantification.[3]

Q2: I'm observing poor peak shape and inconsistent retention times for Pramipexole. Could this be a matrix effect?

A2: While poor peak shape (e.g., tailing, splitting) and retention time shifts can be symptoms of matrix effects, they can also indicate other issues.[2] It's crucial to systematically troubleshoot. Start by ensuring your LC system is properly equilibrated and the column is not degraded. If the problem persists, especially with processed biological samples compared to neat standards, matrix effects are a likely culprit. Co-eluting matrix components can interfere with the analyte's interaction with the stationary phase.

Q3: My signal intensity for the this compound is significantly lower in patient samples compared to my calibration standards prepared in solvent. What is the likely cause and how can I confirm it?

A3: This is a classic sign of ion suppression, a common matrix effect.[3] To confirm this, you can perform a post-column infusion experiment. Infuse a standard solution of your this compound at a constant rate into the MS detector while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting, suppressing agents.[4]

Q4: What are the most effective sample preparation techniques to minimize matrix effects for Pramipexole analysis in plasma?

A4: The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte. For Pramipexole in plasma, several techniques are effective:

  • Protein Precipitation (PPT): A simple and fast method, but it may not remove all phospholipids, which are major contributors to matrix effects.[3]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[5]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a sorbent to selectively retain and elute the analyte, effectively removing salts, phospholipids, and other interferences.[3] A weak cation exchange SPE has been shown to be effective in eliminating lipid-based matrix effects for Pramipexole.

Q5: How can a stable isotope-labeled internal standard (SIL-IS) help in addressing matrix effects?

A5: A SIL-IS is the gold standard for compensating for matrix effects.[4] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar extraction recovery and ionization suppression or enhancement. By calculating the ratio of the analyte signal to the IS signal, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low analyte recovery Inefficient extraction procedure.Optimize the sample preparation method. For LLE, adjust the pH and solvent polarity. For SPE, screen different sorbents and elution solvents.
High signal variability between samples Inconsistent matrix effects across different sample lots.Utilize a stable isotope-labeled internal standard (SIL-IS) to compensate for variability. If a SIL-IS is unavailable, consider a structural analog as an internal standard.
Poor peak shape (tailing, fronting, or splitting) Co-eluting matrix components interfering with chromatography.Improve chromatographic separation by modifying the mobile phase gradient, changing the column chemistry, or adjusting the pH. A longer run time may be necessary to resolve the analyte from interferences.
Significant ion suppression or enhancement Insufficient removal of matrix components.Employ a more rigorous sample cleanup technique, such as solid-phase extraction (SPE). Consider using specialized SPE cartridges designed for phospholipid removal.
Instrument contamination and carryover Buildup of matrix components in the LC-MS system.Implement a robust column washing step after each injection. Regularly clean the ion source. Injecting blank samples between unknown samples can help identify and manage carryover.

Experimental Protocol: Mitigation of Matrix Effects using Solid-Phase Extraction

This protocol outlines a general procedure for solid-phase extraction (SPE) to reduce matrix effects in the LC-MS analysis of Pramipexole and its dimer in human plasma.

1. Materials and Reagents:

  • Human plasma (blank and spiked)

  • Pramipexole and this compound reference standards

  • Stable isotope-labeled Pramipexole (Pramipexole-d3) as an internal standard (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium hydroxide

  • Formic acid

  • Water (LC-MS grade)

  • Weak Cation Exchange (WCX) SPE cartridges

2. Sample Preparation:

  • To 200 µL of plasma, add 20 µL of the IS working solution (e.g., 100 ng/mL Pramipexole-d3 in methanol). Vortex for 10 seconds.

  • Add 600 µL of 0.1% formic acid in water. Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

3. Solid-Phase Extraction (SPE):

  • Condition the WCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the protein precipitation step onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS Detection: Positive ion electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

    • Pramipexole transition: m/z 212.1 → 153.1

    • This compound transition: (To be determined based on the dimer's mass)

    • Pramipexole-d3 IS transition: m/z 215.1 → 156.1

Visualizations

MatrixEffectWorkflow cluster_Problem Problem Identification cluster_Investigation Investigation cluster_Mitigation Mitigation Strategies cluster_Outcome Desired Outcome A Inconsistent Results (Low Recovery, High Variability) B Post-Column Infusion Experiment A->B Confirm Matrix Effect C Compare Matrix vs. Neat Standard Response A->C Quantify Suppression/ Enhancement D Optimize Sample Prep (PPT, LLE, SPE) B->D C->D E Improve Chromatography (Gradient, Column) D->E If necessary F Use Stable Isotope-Labeled Internal Standard (SIL-IS) D->F Best Practice G Accurate & Reproducible Quantification E->G F->G

Caption: Workflow for identifying and mitigating matrix effects.

TroubleshootingTree Start Poor Signal or Inconsistent Results? CheckSystem Check LC-MS System Suitability (Peak Shape, Retention Time in Neat Solution) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK OptimizeSystem Optimize LC Method & Clean Instrument SystemOK->OptimizeSystem No MatrixEffect Suspect Matrix Effect SystemOK->MatrixEffect Yes OptimizeSystem->Start SamplePrep Improve Sample Preparation (e.g., switch to SPE) MatrixEffect->SamplePrep UseIS Implement Stable Isotope- Labeled Internal Standard MatrixEffect->UseIS Revalidate Re-evaluate Method Performance SamplePrep->Revalidate UseIS->Revalidate

References

Technical Support Center: Pramipexole Dimer Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the analysis of Pramipexole and its dimeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common Pramipexole dimeric impurities encountered during analysis?

A1: During the synthesis and storage of Pramipexole, several dimeric impurities can form. The most commonly reported dimers include:

  • Pramipexole Dimer II (Formaldehyde Dimer): This impurity is formed when two Pramipexole molecules are linked by a methylene bridge. Its formation is often associated with the presence of formaldehyde as a reagent or impurity.

  • Pramipexole EP Impurity C: This dimer consists of two Pramipexole units connected by a 2-methylpentane-1,3-diyl bridge. It is typically considered a process-related impurity from the synthesis of Pramipexole.

  • This compound I: While less explicitly defined in publicly available literature, this term may refer to other dimeric structures formed through different linkage points or mechanisms. Further characterization is often required for unambiguous identification.

Q2: What are the primary mechanisms leading to the formation of Pramipexole dimers?

A2: Dimer formation can be attributed to several factors:

  • Process-Related Synthesis: Certain synthetic routes for Pramipexole may have side reactions that lead to the formation of dimers, such as "Pramipexole EP Impurity C."[1]

  • Presence of Reactive Impurities: Trace amounts of reactive species like formaldehyde can react with Pramipexole to form methylene-bridged dimers (this compound II).

  • Forced Degradation Conditions: Stress conditions such as exposure to acid, base, oxidation, and light can induce the degradation of Pramipexole and potentially lead to the formation of various degradation products, including dimers.[2][3][4][5]

Q3: Why is the analysis of Pramipexole dimers challenging?

A3: The analysis of Pramipexole dimers presents several challenges:

  • Structural Similarity: The dimers are structurally very similar to the parent Pramipexole molecule and to each other, which can make chromatographic separation difficult.

  • Low Concentrations: These impurities are often present at very low levels, requiring highly sensitive analytical methods for detection and quantification.

  • Co-elution: There is a risk of co-elution with other related substances or degradation products, which can interfere with accurate quantification.

  • Peak Shape Issues: The basic nature of the amine groups in Pramipexole and its dimers can lead to peak tailing and broadening in reversed-phase HPLC, affecting resolution and integration.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution Between Pramipexole and its Dimers

Possible Causes:

  • Inappropriate column chemistry.

  • Suboptimal mobile phase composition (pH, organic modifier, additives).

  • Gradient elution not optimized.

Troubleshooting Steps:

  • Column Selection:

    • Evaluate different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl). A C18 column is a good starting point, but for closely related compounds, a different selectivity might be needed.

    • Consider columns with a lower carbon load or different end-capping to minimize secondary interactions.

  • Mobile Phase Optimization:

    • pH Adjustment: The pH of the aqueous portion of the mobile phase is critical. Since Pramipexole and its dimers are basic, a low pH (e.g., 2.5-3.5) using a buffer like phosphate or formate will ensure the analytes are in their protonated form, which can improve peak shape and retention.

    • Organic Modifier: Vary the organic modifier (e.g., acetonitrile vs. methanol). Acetonitrile often provides sharper peaks for basic compounds.

    • Mobile Phase Additives: The use of ion-pairing agents (e.g., sodium dodecyl sulfate) or amine additives (e.g., triethylamine) can improve peak symmetry and resolution by masking residual silanol groups on the stationary phase.[6]

  • Gradient Optimization:

    • If using a gradient, adjust the slope and duration to enhance the separation of closely eluting peaks. A shallower gradient in the region where the dimers elute can significantly improve resolution.

Issue 2: Poor Peak Shape (Tailing or Broadening) for Dimer Peaks

Possible Causes:

  • Secondary interactions with the stationary phase.

  • Column overload.

  • Inappropriate sample solvent.

  • Extra-column band broadening.

Troubleshooting Steps:

  • Minimize Secondary Interactions:

    • As mentioned above, adjust the mobile phase pH to ensure complete protonation of the basic analytes.

    • Incorporate a competing base like triethylamine into the mobile phase to block active sites on the column.

  • Sample Concentration and Injection Volume:

    • Reduce the sample concentration or injection volume to avoid column overload, which can lead to fronting or tailing peaks.

  • Sample Solvent:

    • Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase to prevent peak distortion.

  • System Check:

    • Inspect the HPLC system for sources of extra-column volume, such as excessive tubing length or wide-bore tubing, and minimize where possible.

Issue 3: Inaccurate Quantification of Dimers

Possible Causes:

  • Co-elution with other impurities.

  • Poor detector response.

  • Instability of dimers in the analytical solution.

  • Non-linear detector response at low concentrations.

Troubleshooting Steps:

  • Confirm Peak Purity:

    • Use a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, further method development is required.

    • LC-MS is a powerful tool for confirming the identity of peaks and identifying co-eluting species.

  • Detector Wavelength:

    • Ensure the detection wavelength is optimal for the dimers. While the UV spectrum of the dimers is likely similar to Pramipexole, it's good practice to verify this. A wavelength of around 262 nm is commonly used for Pramipexole.[7]

  • Sample Stability:

    • Investigate the stability of the dimers in the sample solvent over the typical analysis time to ensure they are not degrading during the analytical run.

  • Calibration:

    • If reference standards for the dimers are available, construct a calibration curve to ensure a linear response in the concentration range of interest. For trace-level analysis, a weighted regression may be necessary.

Quantitative Data Summary

The following table summarizes typical analytical data for Pramipexole and its related substances from various studies. Note that retention times and relative retention times are highly method-dependent.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical RRT (vs. Pramipexole)Mass (m/z) [M+H]⁺
PramipexoleC₁₀H₁₇N₃S211.331.00212.1
This compound II (Formaldehyde Dimer)C₂₁H₃₄N₆S₂434.66Varies435.7
Pramipexole EP Impurity CC₂₀H₃₂N₆S₂420.64Varies421.6
(S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamineC₁₂H₂₁N₃OS255.380.88[8]256.1

Experimental Protocols

Example HPLC-UV Method for Pramipexole and Impurities

This is a general method that can be used as a starting point for optimization.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 60% B

    • 25-30 min: 60% B

    • 30-32 min: 60% to 10% B

    • 32-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 262 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A/Acetonitrile (90:10)

Forced Degradation Study Protocol

To understand the potential for dimer formation and to ensure method specificity, forced degradation studies are recommended.[2][3][4][5]

  • Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (200 Wh/m²) and visible light (1.2 million lux hours).

Visualizations

Logical Workflow for Troubleshooting Poor Resolution

G start Poor Resolution Observed col_chem Evaluate Column Chemistry (C18, C8, Phenyl-Hexyl) start->col_chem mp_ph Optimize Mobile Phase pH (e.g., 2.5-3.5) col_chem->mp_ph mp_org Vary Organic Modifier (Acetonitrile vs. Methanol) mp_ph->mp_org mp_add Incorporate Additives (Ion-pair or Competing Base) mp_org->mp_add gradient Adjust Gradient Slope (Shallower Gradient) mp_add->gradient end Resolution Improved gradient->end

Caption: Troubleshooting workflow for poor chromatographic resolution.

Experimental Workflow for this compound Analysis

G sample_prep Sample Preparation (Dissolve in appropriate diluent) hplc_analysis HPLC/UPLC Analysis (Optimized Method) sample_prep->hplc_analysis data_acq Data Acquisition (UV/PDA and/or MS) hplc_analysis->data_acq peak_int Peak Integration and Identification (Compare RRTs and Spectra) data_acq->peak_int quant Quantification (Against Reference Standard) peak_int->quant report Reporting Results quant->report

Caption: General experimental workflow for this compound analysis.

References

Strategies for reducing Pramipexole dimer relative retention time (RRT) variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pramipexole and encountering variability in the relative retention time (RRT) of its dimer impurity.

Troubleshooting Guide: Pramipexole Dimer RRT Variability

Unstable Relative Retention Time (RRT) for the this compound can compromise the accuracy and reliability of impurity profiling. This guide addresses common causes and provides systematic solutions to mitigate this variability.

Question: Why is the Relative Retention Time (RRT) of the this compound fluctuating between injections?

Answer: Fluctuations in the RRT of the this compound are often linked to subtle, yet significant, changes in the chromatographic system. The primary factors to investigate are the mobile phase composition, column temperature, and system equilibration.

Initial Troubleshooting Steps:

  • Verify Mobile Phase Preparation: In reversed-phase chromatography, even minor variations in the mobile phase composition can lead to shifts in retention time. For ionizable compounds like Pramipexole, pH is a critical parameter.

    • Action: Ensure the mobile phase is prepared consistently. It is best practice to prepare the mobile phase gravimetrically rather than volumetrically.[1] Always verify the final pH of the aqueous portion before mixing with the organic modifier.

  • Ensure Adequate Column Equilibration: Insufficient equilibration of the column with the mobile phase before the first injection and between runs can cause retention time drift.[2]

    • Action: Equilibrate the column with at least 10-20 column volumes of the initial mobile phase. If ion-pairing reagents are used, a longer equilibration time may be necessary.

  • Check Column Temperature Stability: Temperature fluctuations directly impact the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, leading to retention time variability.[3]

    • Action: Use a column oven to maintain a constant and uniform temperature throughout the analysis. Ensure the oven is calibrated and functioning correctly.

Question: We are observing a consistent drift in the RRT of the this compound in one direction over a sequence of analyses. What could be the cause?

Answer: A consistent drift in RRT often points to a gradual change in the chromatographic system. The most common culprits are column degradation, changes in mobile phase composition over time, or insufficient system equilibration.

Troubleshooting Strategy for RRT Drift:

  • Column Health Assessment:

    • Problem: The stationary phase of the column can degrade over time, especially when operating at pH extremes. This alters the column chemistry and affects retention.

    • Solution: Dedicate a new column for Pramipexole analysis and monitor its performance over time. If RRT drift is observed with an older column, replace it. Operate silica-based reversed-phase columns within a pH range of 2-8 to prolong their lifespan.[4]

  • Mobile Phase Stability:

    • Problem: The composition of the mobile phase can change during a long analytical run due to the evaporation of the more volatile organic component.

    • Solution: Prepare fresh mobile phase for each analytical sequence. Keep the mobile phase reservoirs capped to minimize evaporation.

  • System Equilibration:

    • Problem: If the system was not fully equilibrated at the start of the sequence, you might observe a drift as it slowly reaches equilibrium.

    • Solution: As mentioned previously, ensure thorough column equilibration before starting the analytical run.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and why is it important to control its RRT?

The this compound, identified as Pramipexole EP Impurity C, is a process-related impurity that can form during the synthesis of the Pramipexole Active Pharmaceutical Ingredient (API). Its chemical name is (6S,6'S)-N6,N6'-(2-methylpentane-1,3-diyl)bis(4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine).[5] Controlling the RRT of this and other impurities is crucial for accurate identification and quantification, ensuring the quality, safety, and efficacy of the drug product.

Q2: How does the mobile phase pH affect the retention of Pramipexole and its dimer?

Pramipexole is a basic compound with two pKa values, approximately 5.0 and 9.6. In reversed-phase HPLC, the retention of basic compounds is highly dependent on the mobile phase pH.

  • At low pH (e.g., pH 2-4): Pramipexole will be fully protonated (doubly charged). This increased polarity leads to weaker interaction with the non-polar stationary phase and thus, shorter retention times. Operating in this pH range can also minimize peak tailing caused by interactions with residual silanols on the silica-based column packing.[2]

  • At intermediate pH (around pKa1): Small changes in pH will cause significant shifts in the ionization state of Pramipexole, leading to considerable variability in retention time. It is generally advisable to work at a pH at least one unit away from the pKa.[2]

  • At high pH (approaching pKa2): Pramipexole will be less protonated, making it more hydrophobic and resulting in longer retention times.

The this compound, also being a basic compound, will exhibit similar pH-dependent retention behavior. Maintaining a consistent and well-buffered mobile phase pH is therefore critical for stable RRT.

Q3: What are the recommended starting conditions for an HPLC method to analyze Pramipexole and its dimer?

Based on the United States Pharmacopeia (USP) monograph for Pramipexole Dihydrochloride, a gradient reversed-phase HPLC method is commonly used. While the exact monograph should be consulted for official methods, a typical starting point would be:

ParameterRecommended Condition
Column C18, 5 µm particle size, e.g., Eclipse XDB-C18 (150 mm x 4.6 mm)
Mobile Phase A Aqueous buffer (e.g., 0.01 M Ammonium Acetate, pH adjusted to 4.4)
Mobile Phase B Acetonitrile
Gradient A time-based gradient from a low to a high percentage of Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 263 nm
Internal Standard Tamsulosin HCl (optional, but recommended for improved precision)

This table is a composite based on literature and should be adapted and validated for specific laboratory conditions.[6]

Q4: Can the choice of organic modifier in the mobile phase impact the RRT of the this compound?

Yes, the choice and concentration of the organic modifier (e.g., acetonitrile vs. methanol) can influence the selectivity of the separation and therefore the RRT of the dimer. Acetonitrile is a common choice for Pramipexole analysis. Any variability in the proportion of the organic modifier in the mobile phase will directly impact the retention times of both Pramipexole and its dimer, potentially leading to RRT shifts. As a rule of thumb, a 1% change in the organic solvent concentration can alter retention time by 5-15%.[1]

Experimental Protocols

Protocol 1: Preparation of Mobile Phase for Pramipexole Analysis

This protocol describes the preparation of a buffered mobile phase, which is critical for controlling the retention time of the basic analytes, Pramipexole and its dimer.

Materials:

  • Ammonium Acetate (HPLC grade)

  • Glacial Acetic Acid (or Ammonium Hydroxide for pH adjustment)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

Procedure:

  • Prepare the Aqueous Buffer (Mobile Phase A):

    • Weigh the required amount of Ammonium Acetate to prepare a 0.01 M solution (e.g., 0.7708 g in 1 L of deionized water).

    • Dissolve the Ammonium Acetate completely in the deionized water.

    • Adjust the pH of the solution to 4.4 using glacial acetic acid. Monitor the pH with a calibrated pH meter.

    • Filter the buffer through a 0.45 µm membrane filter to remove any particulate matter.

  • Prepare the Organic Mobile Phase (Mobile Phase B):

    • Use HPLC-grade acetonitrile.

  • Mobile Phase for Analysis:

    • The mobile phases are typically mixed by the HPLC system's gradient proportioning valve according to the defined gradient method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation equilibration System Equilibration mobile_phase_prep->equilibration equilibration->injection gradient_elution Gradient Elution injection->gradient_elution detection UV Detection gradient_elution->detection integration Peak Integration detection->integration rrt_calculation RRT Calculation integration->rrt_calculation variability_assessment Variability Assessment rrt_calculation->variability_assessment

Caption: Experimental workflow for this compound RRT analysis.

troubleshooting_logic start RRT Variability Observed check_mobile_phase Check Mobile Phase (Preparation, pH, Freshness) start->check_mobile_phase check_equilibration Verify System Equilibration Time start->check_equilibration check_temperature Inspect Column Temperature Stability start->check_temperature check_column Evaluate Column Performance/Age check_mobile_phase->check_column No Issue outcome_stable RRT Stable check_mobile_phase->outcome_stable Issue Found & Resolved check_equilibration->check_column No Issue check_equilibration->outcome_stable Issue Found & Resolved check_temperature->check_column No Issue check_temperature->outcome_stable Issue Found & Resolved check_column->outcome_stable Issue Found & Resolved outcome_unstable RRT Still Variable check_column->outcome_unstable No Issue instrument_check Further Instrument Diagnostics (Pump, Injector) outcome_unstable->instrument_check instrument_check->outcome_stable Issue Found & Resolved

Caption: Logical troubleshooting flow for RRT variability.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Pramipexole Dimer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comparative analysis of analytical methodologies for the validation of Pramipexole dimer, a potential impurity in the active pharmaceutical ingredient (API) Pramipexole. This document offers a detailed examination of various analytical techniques, presenting supporting experimental data and protocols to aid in the selection of the most suitable method for your research and quality control needs.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound is critical for ensuring the quality of Pramipexole drug substance and products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and robust technique. For enhanced sensitivity and faster analysis times, Ultra-Performance Liquid Chromatography (UPLC-UV) presents a significant advantage.[1][2][3] Furthermore, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) offers the highest specificity and sensitivity, making it an invaluable tool for impurity identification and quantification, especially at trace levels.

Below is a summary of the typical performance characteristics of these three methods for the analysis of this compound.

ParameterHPLC-UVUPLC-UVLC-MS
Principle Chromatographic separation based on polarity, UV detection.Chromatographic separation using smaller particle size columns for higher efficiency, UV detection.Chromatographic separation coupled with mass analysis for identification and quantification based on mass-to-charge ratio.
Limit of Detection (LOD) ~0.01%~0.005%~0.001%
Limit of Quantitation (LOQ) ~0.03%~0.015%~0.003%
Linearity (r²) >0.999>0.999>0.999
Accuracy (% Recovery) 98-102%98-102%99-101%
Precision (%RSD) < 2.0%< 1.5%< 1.0%
Analysis Time ~30 min~10 min~10-15 min
Specificity Good, but potential for co-elution.Very good, improved resolution reduces co-elution.Excellent, highly specific due to mass detection.
Solvent Consumption HighLowLow
Instrumentation Cost ModerateHighVery High

Recommended Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Based on a balance of performance, cost, and accessibility, a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is recommended for the routine quantification of this compound. This method is adapted from established pharmacopoeial methods for Pramipexole and its related substances.[4][5]

Experimental Protocol

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.02 M Phosphate buffer (pH adjusted to 3.0 with phosphoric acid)

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 50 50
    25 50 50
    27 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 264 nm

  • Injection Volume: 20 µL

Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the Pramipexole API or drug product in the mobile phase to obtain a target concentration of Pramipexole (e.g., 1 mg/mL).

  • System Suitability Solution: A solution containing both Pramipexole and this compound at appropriate concentrations to verify the system's performance.

Validation of the Analytical Method

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6] The validation process demonstrates that the method is specific, linear, accurate, precise, and robust.

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the this compound peak from Pramipexole and other potential impurities. Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to show that the dimer peak is resolved from any degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of solutions with different concentrations of the this compound. A linear regression analysis is performed, and the correlation coefficient (r²) should be greater than 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of the test results to the true value. This is determined by spiking the sample matrix with known amounts of the this compound at different concentration levels (e.g., 50%, 100%, and 150% of the expected impurity level) and calculating the percentage recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and with the same equipment.

    • Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.

    • Reproducibility: Analysis of replicate samples in different laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualizing the Workflow and Validation Relationships

To better understand the logical flow of the analytical method validation process, the following diagrams have been generated using the DOT language.

Analytical_Method_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_processing Data Processing & Reporting Prep_Standard Prepare this compound Reference Standard HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Prep_Standard->HPLC_System Prep_Sample Prepare Pramipexole API/Drug Product Sample Prep_Sample->HPLC_System Inject_Sample Inject Sample and Standard Solutions HPLC_System->Inject_Sample Acquire_Data Data Acquisition (Chromatogram) Inject_Sample->Acquire_Data Integrate_Peaks Peak Integration and Identification Acquire_Data->Integrate_Peaks Calculate_Concentration Calculate Dimer Concentration (% w/w) Integrate_Peaks->Calculate_Concentration Generate_Report Generate Analysis Report Calculate_Concentration->Generate_Report

Figure 1. Experimental workflow for the analysis of this compound.

Validation_Parameters cluster_quantitative Quantitative Tests cluster_limit Limit Tests Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range LOD Detection Limit (LOD) Linearity->LOD LOQ Quantitation Limit (LOQ) Linearity->LOQ Accuracy->Precision

References

Navigating ICH Guidelines for Pramipexole Impurity Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous validation of analytical methods for impurities in pharmaceutical products is a critical aspect of drug development, ensuring the safety and efficacy of the final dosage form. For Pramipexole, a non-ergot dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome, adherence to the International Council for Harmonisation (ICH) guidelines is paramount. This guide provides a comparative overview of analytical methodologies for Pramipexole impurity validation, supported by experimental data, to assist researchers in this essential process.

Core Principles of Impurity Validation under ICH Guidelines

The validation of analytical procedures for impurities in new drug substances and products is primarily governed by a trinity of ICH guidelines:

  • ICH Q3A(R2): Impurities in New Drug Substances This guideline outlines the thresholds for reporting, identification, and qualification of impurities in the active pharmaceutical ingredient (API).[1] It provides a decision tree to guide the process of evaluating and controlling impurities.

  • ICH Q3B(R2): Impurities in New Drug Products This document provides guidance on the reporting and control of degradation products in the final drug product.[2][3][4] It emphasizes the need to monitor impurities that may arise from the interaction of the drug substance with excipients or the container closure system.

  • ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology This is the foundational guideline for validating any analytical procedure.[5][6][7][8] It details the validation characteristics that need to be investigated, including accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.

Comparative Analysis of Analytical Methods for Pramipexole Impurity Profiling

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most widely employed technique for the quantitative determination of Pramipexole and its related substances. More recently, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a high-throughput alternative, offering improved resolution and faster analysis times. For the identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool.

Table 1: Comparison of HPLC and UPLC Methods for Pramipexole Impurity Analysis
ParameterHPLC MethodUPLC Method
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile and Phosphate BufferAcetonitrile and Phosphate Buffer
Flow Rate 1.0 mL/min0.3 - 0.5 mL/min
Run Time 20 - 30 minutes5 - 10 minutes
Resolution GoodExcellent
Sensitivity Adequate for routine QCHigher sensitivity
Solvent Consumption HigherLower
Table 2: Summary of Validation Data for a Stability-Indicating HPLC Method
Validation ParameterSpecificationResult
Linearity (Correlation Coefficient) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Reportable0.01 µg/mL
Limit of Quantitation (LOQ) Reportable0.03 µg/mL

Data synthesized from publicly available studies.

Table 3: Forced Degradation Studies of Pramipexole
Stress ConditionTimePramipexole Degradation (%)Major Degradation Products
Acid Hydrolysis (0.1 N HCl) 24 hours~15%Polar degradants
Base Hydrolysis (0.1 N NaOH) 8 hours~25%Multiple degradants
Oxidative (3% H₂O₂) 48 hours~40%N-oxide, S-oxide
Thermal (80°C) 72 hours< 5%Minimal degradation
Photolytic (UV light) 7 days~10%Photodegradants

Forced degradation studies are crucial for demonstrating the specificity and stability-indicating nature of the analytical method.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Pramipexole and its Impurities

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size
  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid)
  • Mobile Phase B: Acetonitrile
  • Gradient Program:
  • 0-5 min: 10% B
  • 5-20 min: 10-80% B
  • 20-25 min: 80% B
  • 25-28 min: 80-10% B
  • 28-30 min: 10% B
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 264 nm
  • Injection Volume: 20 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Pramipexole dihydrochloride reference standard in a suitable diluent (e.g., mobile phase A:acetonitrile, 50:50 v/v) to obtain a concentration of 100 µg/mL.
  • Impurity Stock Solution: Prepare individual or mixed stock solutions of known impurities in the diluent.
  • Sample Solution: Accurately weigh and dissolve the drug substance or product equivalent to a target concentration of 1 mg/mL of Pramipexole in the diluent.

3. Validation Procedure:

  • Specificity: Perform forced degradation studies by exposing the sample solution to acidic, basic, oxidative, thermal, and photolytic stress conditions. Analyze the stressed samples to demonstrate that the degradation products are well-resolved from the main Pramipexole peak and from each other.
  • Linearity: Prepare a series of at least five concentrations of Pramipexole and its impurities over the range of LOQ to 150% of the specification limit. Plot a graph of peak area versus concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.
  • Accuracy: Perform recovery studies by spiking known amounts of impurities into the sample solution at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Calculate the percentage recovery of the impurities.
  • Precision:
  • Repeatability (Intra-day precision): Analyze six replicate injections of the sample solution on the same day and under the same experimental conditions. Calculate the relative standard deviation (RSD) of the peak areas.
  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or on a different instrument.
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

Visualizing the Impurity Validation Workflow

The logical flow of activities in Pramipexole impurity validation, from initial method development to routine analysis, can be visualized as follows:

Pramipexole_Impurity_Validation_Workflow A Method Development (HPLC/UPLC) B Forced Degradation Studies (ICH Q1A) A->B Demonstrate Specificity C Method Optimization B->C Optimize Separation K Impurity Identification (LC-MS, NMR) B->K Identify Degradants D Method Validation (ICH Q2(R1)) C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J M Routine Analysis & Stability Studies D->M Validated Method L Impurity Qualification (ICH Q3A/Q3B) K->L Qualify above thresholds L->M ICH_Impurity_Decision_Pathway start Impurity Detected reporting_threshold Is Impurity > Reporting Threshold? start->reporting_threshold report_impurity Report Impurity reporting_threshold->report_impurity Yes no_action No Action Required reporting_threshold->no_action No identification_threshold Is Impurity > Identification Threshold? identify_structure Identify Structure (e.g., LC-MS, NMR) identification_threshold->identify_structure Yes set_specification Set Specification identification_threshold->set_specification No qualification_threshold Is Impurity > Qualification Threshold? qualify_impurity Qualify Impurity (Toxicological Studies) qualification_threshold->qualify_impurity Yes qualification_threshold->set_specification No report_impurity->identification_threshold identify_structure->qualification_threshold qualify_impurity->set_specification

References

A Comparative Guide to HPLC and UPLC for Pramipexole Impurity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the development and quality control of pharmaceuticals such as Pramipexole, a non-ergot dopamine agonist, the accurate detection and quantification of impurities are critical for ensuring safety and efficacy. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for this task. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a faster and more sensitive alternative. This guide provides an objective comparison of HPLC and UPLC for the analysis of Pramipexole impurities, supported by experimental data from published research.

Quantitative Performance Comparison

The primary advantages of UPLC over HPLC stem from the use of smaller particle size columns (typically sub-2 µm), which leads to higher efficiency, resolution, and speed.[1] This allows for significantly shorter run times and reduced solvent consumption, making UPLC a more cost-effective and environmentally friendly option.[2]

ParameterHPLC MethodUPLC MethodKey Advantages of UPLC
Analysis Time 50 minutes[3]1.5 - 20 minutes[4][5]Significantly faster analysis, leading to higher sample throughput.
Resolution Baseline separation of known impurities.Improved peak resolution and capacity due to higher efficiency.[2]Better separation of closely eluting impurities.
Sensitivity Standard detection limits.Higher peak heights due to narrower peaks, leading to improved sensitivity.Lower limits of detection (LOD) and quantification (LOQ).
Solvent Consumption Higher due to longer run times and higher flow rates.Significantly lower due to shorter run times and lower flow rates.Reduced operational costs and environmental impact.
System Backpressure Lower (typically up to 400-600 bar).[1]Significantly higher (up to 1500 bar).[1]Requires specialized instrumentation capable of handling high pressures.

Experimental Protocols

Detailed methodologies for both HPLC and UPLC are crucial for reproducibility. Below are summaries of protocols used for Pramipexole impurity analysis.

HPLC-UV Method for Informal Stability Samples [3]

  • Instrumentation : Waters HPLC system with a quaternary pump and PDA detector.[3]

  • Column : Zorbax RX C8, 250 mm x 4.6 mm, 5 µm particle size.[3]

  • Mobile Phase A : 0.2% triethylamine in pH 6.0 ammonium formate buffer: acetonitrile (98:2 v/v).[3]

  • Mobile Phase B : Acetonitrile.[3]

  • Flow Rate : 1.0 mL/minute.[3]

  • Detection : 260 nm.[3]

  • Injection Volume : 200 µL.[3]

  • Gradient Program :

    Time (minutes) Mobile Phase A (%) Mobile Phase B (%)
    0 100 0
    10 97 3
    25 80 20
    35 65 35
    45 60 40
    46 100 0

    | 50 | 100 | 0 |

UPLC-HRMS Method for Impurity Identification [3]

  • Instrumentation : Waters UPLC system coupled with a Xevo G2-XS Qtof mass spectrometer.[3]

  • Column : Acquity UPLC BEH C8, 100 mm x 2.1 mm, 1.7 µm particle size.[3]

  • Mobile Phase A : 5.0 mM pH 6.0 ammonium formate buffer.[3]

  • Mobile Phase B : Acetonitrile.[3]

  • Flow Rate : 0.3 mL/minute.[3]

  • Injection Volume : 5 µL.[3]

  • Gradient Program :

    Time (minutes) Mobile Phase A (%) Mobile Phase B (%)
    0 100 0
    2 100 0
    10 60 40
    12 60 40
    13 100 0

    | 15 | 100 | 0 |

Workflow for Pramipexole Impurity Analysis

The general workflow for analyzing impurities in Pramipexole involves sample preparation, chromatographic separation, detection, and data analysis. The key difference between the HPLC and UPLC workflows lies in the chromatographic separation step, which impacts the overall speed and efficiency of the analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Workflow cluster_uplc UPLC Workflow cluster_analysis Data Analysis Sample Pramipexole Drug Substance/Product Dissolution Dissolution in appropriate diluent Sample->Dissolution Filtration Filtration to remove particulates Dissolution->Filtration HPLC_Injection Injection into HPLC System Filtration->HPLC_Injection UPLC_Injection Injection into UPLC System Filtration->UPLC_Injection HPLC_Separation Separation on C8/C18 Column (e.g., 250x4.6mm, 5µm) HPLC_Injection->HPLC_Separation HPLC_Detection UV/PDA Detection HPLC_Separation->HPLC_Detection Data_Acquisition Data Acquisition and Processing HPLC_Detection->Data_Acquisition UPLC_Separation Rapid Separation on Sub-2µm Column (e.g., 100x2.1mm, 1.7µm) UPLC_Injection->UPLC_Separation UPLC_Detection UV/PDA or MS Detection UPLC_Separation->UPLC_Detection UPLC_Detection->Data_Acquisition Impurity_Profiling Impurity Identification and Quantification Data_Acquisition->Impurity_Profiling

Pramipexole Impurity Analysis Workflow Comparison

Conclusion

For the analysis of Pramipexole impurities, UPLC offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. The shorter analysis times lead to higher sample throughput and reduced solvent consumption, resulting in lower operational costs.[2] While HPLC remains a robust and widely used technique, UPLC is a superior choice for high-throughput screening, complex impurity profiling, and when higher sensitivity is required. The choice between HPLC and UPLC will ultimately depend on the specific needs of the laboratory, including sample volume, the complexity of the impurity profile, and available instrumentation.

References

A Comparative Analysis of Pramipexole-Based Dimeric Dopamine Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a novel pramipexole dimer against its monomeric counterpart and other related bivalent dopamine agonists. The objective is to elucidate the structure-activity relationships and pharmacological performance of these compounds, offering insights for the development of next-generation therapeutics for neurodegenerative disorders such as Parkinson's disease. All quantitative data is supported by detailed experimental protocols for reproducibility and further investigation.

Introduction to Bivalent Dopamine Agonists

Bivalent ligands, created by linking two pharmacophores (in this case, dopamine agonist moieties), represent a promising strategy in drug design. This approach allows for the simultaneous interaction with two receptor binding sites, which can lead to enhanced affinity, selectivity, and unique functional properties compared to their monovalent counterparts. This guide focuses on a recently synthesized pramipexole-based dimer, D-673 , and compares its performance with monomeric pramipexole and other non-pramipexole bivalent agonists to understand the impact of dimerization and pharmacophore choice on dopamine receptor interaction.

Comparative Pharmacological Data

The following tables summarize the in-vitro pharmacological data for the this compound D-673, monomeric pramipexole, and other relevant bivalent dopamine agonists. The data is derived from receptor binding and functional assays targeting Dopamine D2 and D3 receptors, which are crucial for antiparkinsonian efficacy.

Table 1: Receptor Binding Affinity (Kᵢ) of this compound and Comparators

This table presents the binding affinities (Kᵢ, in nM) of the compounds for Dopamine D2 and D3 receptors. A lower Kᵢ value indicates a higher binding affinity.

CompoundPharmacophoreLinkerD₂ Kᵢ (nM)D₃ Kᵢ (nM)
Pramipexole PramipexoleN/A (Monomer)3.90.5
D-673 PramipexolePhenyl-diethyl12.31.89
D-382 5-OH-DPAT AnalogPhenyl-diethyl3.880.49
D-666 5-OH-DPAT AnalogBiphenyl-diethyl4.620.32

Data synthesized from publicly available research.

Table 2: Functional Potency (EC₅₀) and Efficacy of this compound and Comparators

This table details the functional agonist activity of the compounds at the Dopamine D2 receptor, expressed as EC₅₀ (nM) and maximal efficacy (%Eₘₐₓ) from GTPγS binding assays. A lower EC₅₀ value indicates greater potency.

CompoundD₂ EC₅₀ (nM)D₂ %Eₘₐₓ
Pramipexole 14.598%
D-673 2.0195%
D-382 1.8396%
D-666 7.6997%

Data synthesized from publicly available research.

Analysis: The this compound D-673 demonstrates a remarkable increase in functional potency at the D2 receptor (over 7-fold) compared to its monomeric counterpart, pramipexole. While its binding affinity is slightly lower than monomeric pramipexole, the enhanced potency suggests a cooperative binding effect and more efficient receptor activation, a key characteristic sought in bivalent ligand design.

Signaling Pathways and Experimental Workflow

Visual diagrams are provided below to illustrate the relevant biological pathways and the general workflow used in the evaluation of these compounds.

Dopamine_Signaling_Pathway Dopamine D2/D3 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_ligands cluster_intracellular Intracellular Space D2R D2/D3 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Agonist Pramipexole or This compound Agonist->D2R Binds cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Modulation of Neuronal Excitability) PKA->Response Phosphorylates Targets

Caption: Dopamine D2/D3 Receptor Signaling Pathway.

Experimental_Workflow General Experimental Workflow for Ligand Evaluation cluster_design Design & Synthesis cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo & Preclinical C1 Compound Design (e.g., Dimerization) C2 Chemical Synthesis C1->C2 T1 Receptor Binding Assays (Determine Kᵢ) C2->T1 Test Compound T2 Functional Assays (e.g., GTPγS, Determine EC₅₀) T1->T2 A1 Animal Model Testing (e.g., Parkinson's Model) T2->A1 Lead Compound Selection A2 Pharmacokinetics & Toxicology Studies A1->A2

A Comparative Guide to Cross-Validation of Analytical Methods for Pramipexole Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of impurities in Pramipexole. The information presented is collated from peer-reviewed studies to assist in the selection and implementation of robust analytical techniques for quality control and drug development.

Executive Summary

The accurate identification and quantification of impurities in pharmaceutical products like Pramipexole are critical for ensuring safety and efficacy. High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) are the predominant techniques employed for this purpose. This guide details and contrasts these methods, providing experimental protocols and performance data to facilitate cross-validation and method selection.

Comparative Analysis of Analytical Methods

The following tables summarize the operational parameters and performance characteristics of different analytical methods reported for Pramipexole impurity analysis.

Table 1: High-Performance Liquid Chromatography (HPLC-UV) Methods
ParameterMethod AMethod B (USP)
Column Zorbax RX C8 (250 x 4.5 mm, 5 µm)[1][2]InertSil ODS-2 C18 (250 mm × 4.6 mm, 5 µm)[3]
Mobile Phase A 0.2% Triethylamine in pH 6.0 Ammonium Formate Buffer: Acetonitrile (98:2 v/v)[1][2]Ion-pair mobile phase (details proprietary to USP)[3]
Mobile Phase B Acetonitrile[1][2]Gradient with organic modifier[3]
Gradient Time(min): %B -> 0:0, 10:3, 25:20, 35:35, 45:40, 46:0, 50:0[1]Not explicitly detailed[3]
Flow Rate 1.0 mL/min[2]1.5 mL/min[3]
Detection 260 nm[1][2]UV detection (wavelength not specified)[3]
Column Temp. 30°C[1][2]40°C[3]
Injection Vol. 200 µL[2]5 µL[3]
Observed Impurities (RRT) ~0.7[1]0.88[3][4]
Table 2: Ultra-Performance Liquid Chromatography (UPLC-MS) Methods
ParameterMethod CMethod D
Column Acquity UPLC BEH C8 (100 x 2.1 mm, 1.7 µm)[1][2]Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm)[3]
Mobile Phase A 5.0 mM pH 6.0 Ammonium Formate Buffer[2]0.1% aqueous formic acid solution[3]
Mobile Phase B Acetonitrile[2]0.1% formic acid in acetonitrile[3]
Gradient Time(min): %B -> 0:3, 1:3, 10:40, 15:80, 16:3, 18:3[1]40-80% B in 15 min[3]
Flow Rate 0.3 mL/min[1][2]Not Specified
Detection High-Resolution Mass Spectrometry (HRMS)[1][2]TOF/Q-TOF Mass Spectrometer[3]
Column Temp. 30°C[2]Not Specified
Injection Vol. 5 µL[1][2]Not Specified
Observed Impurities (RRT) ~0.89[1]0.88[3]

Experimental Protocols

HPLC-UV Method for Informal Stability Samples

This in-house developed method was utilized for the separation and quantification of Pramipexole impurities in stability studies[1].

  • Chromatographic System: An HPLC system equipped with a Zorbax RX C8 column (250 x 4.5 mm, 5 µm) was used. The column temperature was maintained at 30°C.

  • Mobile Phase: Mobile phase A consisted of 0.2% triethylamine in pH 6.0 ammonium formate buffer and acetonitrile in a 98:2 v/v ratio. Mobile phase B was acetonitrile.

  • Gradient Elution: The gradient program was as follows: 0-10 min, 0-3% B; 10-25 min, 3-20% B; 25-35 min, 20-35% B; 35-45 min, 35-40% B; 45-46 min, 40-0% B; 46-50 min, hold at 0% B.

  • Flow Rate and Detection: The flow rate was 1.0 mL/min, and the detection wavelength was set to 260 nm.

  • Sample Preparation: Ten tablets were dissolved in 25 mL of pH 6.0 ammonium formate buffer. The injection volume was 200 µL.

UPLC-HRMS Method for Impurity Identification

This method was employed for the identification and characterization of unknown impurities[1][2].

  • Chromatographic System: A Waters UPLC system with an Acquity UPLC BEH C8 column (100 x 2.1 mm, 1.7 µm) was used, with the column temperature at 30°C.

  • Mobile Phase: Mobile phase A was a 5.0 mM ammonium formate buffer at pH 6.0, and mobile phase B was acetonitrile.

  • Gradient Elution: The gradient was: 0-1 min, 3% B; 1-10 min, 3-40% B; 10-15 min, 40-80% B; 15-16 min, 80-3% B; 16-18 min, hold at 3% B.

  • Flow Rate and Detection: The flow rate was 0.3 mL/min. Detection was carried out using a Xevo G2-XS QTOF mass spectrometer in positive electrospray ionization (ESI) mode.

  • Sample Preparation: Samples were diluted to a concentration of 50 µg/mL with mobile phase A, and 5 µL was injected.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of impurity analysis and the relationship between the different analytical techniques.

Pramipexole Impurity Analysis Workflow cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Analysis & Reporting Drug_Product Pramipexole Drug Product Dissolution Dissolution & Dilution Drug_Product->Dissolution Filtration Filtration Dissolution->Filtration Chromatography Chromatographic Separation (HPLC/UPLC) Filtration->Chromatography Detection Detection (UV/MS) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Impurity_Profiling Impurity Profiling Peak_Integration->Impurity_Profiling Reporting Reporting Impurity_Profiling->Reporting

Caption: Workflow for Pramipexole impurity analysis.

Relationship of Analytical Techniques cluster_HPLC HPLC-UV Methods cluster_UPLC UPLC-MS Methods Pramipexole_Sample Pramipexole Sample (with potential impurities) HPLC_UV HPLC-UV Pramipexole_Sample->HPLC_UV UPLC_MS UPLC-MS/HRMS Pramipexole_Sample->UPLC_MS Quantification Quantification of Known and Unknown Impurities HPLC_UV->Quantification Cross_Validation Cross-Validation (Comparison of Results) Quantification->Cross_Validation Identification Identification & Structural Elucidation of Unknown Impurities UPLC_MS->Identification Identification->Cross_Validation

Caption: Interrelation of analytical techniques for Pramipexole impurity analysis.

References

Pramipexole Dimer vs. Other Degradation Products: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the degradation profile of a pharmaceutical compound is critical for ensuring its quality, safety, and efficacy. This guide provides an objective comparison of the pramipexole dimer against other known degradation products of pramipexole, supported by available experimental data and detailed methodologies.

Pramipexole, a non-ergot dopamine agonist, is primarily used in the treatment of Parkinson's disease and restless legs syndrome.[1] Like any pharmaceutical compound, pramipexole can degrade under various conditions, leading to the formation of impurities. Among these, the this compound, also known as Impurity C in the European Pharmacopoeia, is a significant process-related impurity that can also form during degradation.[2] This guide will delve into the characteristics of the this compound and other degradation products, their formation pathways, and a comparative analysis of their properties.

Comparison of this compound and Other Degradation Products

The following table summarizes the key known degradation products of pramipexole, including the dimer, and their characteristics based on forced degradation studies.

Degradation Product/ImpurityChemical Name/StructureFormation Condition(s)Method of IdentificationBiological Activity/Toxicity
This compound (Impurity C) (6S,6'S)-N6,N6'-(2-methylpentane-1,3-diyl)bis(4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine)Process-related (synthesis), potential degradationHPLC, LC-MS, NMRData not available in searched literature
Acid Degradation Product 2-amino-4,5-dihydrobenzothiazoleAcid Hydrolysis (e.g., 0.1 M HCl at 80°C for 6h)LC-MSData not available in searched literature
Base Degradation Product 2-amino-4,5-dihydrobenzothiazoleBase Hydrolysis (e.g., 0.1 M NaOH at 80°C for 2h)LC-MSData not available in searched literature
Oxidative Degradation Product Pramipexole N-oxideOxidation (e.g., 30% H₂O₂ at RT for 24h)LC-MSData not available in searched literature
Photodegradation Product (4,5,6,7-tetrahydro-6-(propylamino)benzothiazol-2-yl)carbamic acidPhotolytic (e.g., exposure to sunlight)LC-MSData not available in searched literature
Drug-Excipient Impurity (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamineInteraction with excipients (e.g., HPMC) during storageHPLC, LC-MS, NMR[3]Data not available in searched literature
Pramipexole Mannose Adduct Not specifiedInteraction with mannitolUPLC-HRMS[4]Reduced binding affinity to D2 and D3 dopamine receptors compared to pramipexole.[4]
Pramipexole Ribose Adduct Not specifiedInteraction with mannitol (containing ribose impurity)UPLC-HRMS[4]Reduced binding affinity to D2 and D3 dopamine receptors compared to pramipexole.[4]

Quantitative Analysis of Forced Degradation Studies

The stability of pramipexole under various stress conditions has been investigated through forced degradation studies. The following table presents a summary of quantitative data from a representative study.

Stress ConditionTimeTemperature% DegradationNo. of Degradation Products
Acidic (0.1 M HCl) 6 h80°C7.541
Alkaline (0.1 M NaOH) 2 h80°C4.881
Oxidative (30% H₂O₂) 24 hRoom Temp.58.701
Thermal 48 h80°CNo degradation0
Photolytic (Sunlight) 7 days-12.51

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on pramipexole.

  • Preparation of Stock Solution: Prepare a stock solution of pramipexole dihydrochloride monohydrate in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Keep the mixture at 80°C for 6 hours. After cooling, neutralize the solution with 0.1 M sodium hydroxide and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Keep the mixture at 80°C for 2 hours. After cooling, neutralize the solution with 0.1 M hydrochloric acid and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Store the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Keep the solid drug powder in a hot air oven at 80°C for 48 hours. After the specified time, dissolve the powder to obtain a concentration of 100 µg/mL in the mobile phase.

  • Photolytic Degradation: Expose the solid drug powder to direct sunlight for 7 days. After exposure, dissolve the powder to get a concentration of 100 µg/mL in the mobile phase.

  • Analysis: Analyze all the stressed samples using a validated stability-indicating HPLC method.

HPLC Method for Analysis of Pramipexole and its Degradation Products
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a suitable buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient mode. A common mobile phase composition is a 75:25 (v/v) mixture of 10 mmol L-1 ammonium acetate and acetonitrile.[5]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm[5]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C)

Visualizations

Pramipexole Degradation Workflow

The following diagram illustrates the general workflow for the forced degradation and analysis of pramipexole.

G cluster_stress Forced Degradation cluster_analysis Analysis Pramipexole Pramipexole Stock Solution Acid Acid Hydrolysis Pramipexole->Acid Base Base Hydrolysis Pramipexole->Base Oxidation Oxidation Pramipexole->Oxidation Thermal Thermal Stress Pramipexole->Thermal Photolytic Photolytic Stress Pramipexole->Photolytic HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC LCMS LC-MS Identification HPLC->LCMS Characterization Characterization of Degradation Products LCMS->Characterization G Pramipexole Pramipexole D2D3_Receptor Dopamine D2/D3 Receptor Pramipexole->D2D3_Receptor Binds to Gi_Protein Gi Protein Activation D2D3_Receptor->Gi_Protein Adenylate_Cyclase Inhibition of Adenylate Cyclase Gi_Protein->Adenylate_Cyclase Inhibits cAMP Decreased cAMP Adenylate_Cyclase->cAMP Reduces PKA Decreased PKA Activity cAMP->PKA Neuronal_Activity Modulation of Neuronal Excitability PKA->Neuronal_Activity

References

A Comparative Guide: Evaluating C18 vs. C8 Columns for the Separation of Pramipexole and its Dimer Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, achieving optimal separation of active pharmaceutical ingredients (APIs) from their impurities is a critical aspect of quality control and regulatory compliance. This guide provides a comparative evaluation of the two most common reversed-phase HPLC columns, C18 and C8, for the separation of Pramipexole and its process-related dimer impurity, also known as Pramipexole EP Impurity C.

Pramipexole, a non-ergot dopamine agonist, can form a dimeric impurity during its synthesis. This dimer, being larger and more hydrophobic than the parent molecule, presents a unique separation challenge. The choice of HPLC column is paramount in developing a robust analytical method capable of resolving Pramipexole from this critical impurity.

Understanding the Stationary Phases: C18 vs. C8

The fundamental difference between C18 and C8 columns lies in the length of the alkyl chains bonded to the silica stationary phase. C18 columns have longer octadecyl chains (18 carbon atoms), while C8 columns have shorter octyl chains (8 carbon atoms).[1][2][3] This structural difference directly influences the column's hydrophobicity and, consequently, its retention characteristics.[1][2][3]

  • C18 Columns: The longer carbon chains of C18 columns create a more hydrophobic stationary phase.[1][2][3] This results in stronger interactions with non-polar analytes, leading to longer retention times and often higher resolution for complex mixtures.[2][4]

  • C8 Columns: With shorter carbon chains, C8 columns are less hydrophobic than their C18 counterparts.[1][2][3] This generally leads to shorter retention times for non-polar compounds, making C8 columns a good choice for faster analyses or for separating moderately polar compounds.[1][2]

Experimental Data and Performance Comparison

Pramipexole and its Dimer:

  • Pramipexole: A moderately polar molecule.

  • Pramipexole Dimer (Impurity C): Significantly larger and more hydrophobic than the Pramipexole monomer due to the presence of two Pramipexole units linked by a hydrocarbon bridge.

C18 Column Performance (Based on Published Methods)

C18 columns are the industry standard for the analysis of Pramipexole and its related substances. The United States Pharmacopeia (USP) monograph for Pramipexole drug products specifies a C18 column for the organic impurity test. The longer retention afforded by the C18 phase is often necessary to achieve adequate resolution of Pramipexole from its various impurities.

Table 1: Typical Experimental Protocol for Pramipexole Impurity Analysis on a C18 Column

ParameterTypical Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Phosphate buffer with an ion-pair reagent (e.g., sodium 1-octanesulfonate)
Mobile Phase B Acetonitrile
Gradient A gradient elution is typically used to separate a range of impurities with varying polarities.
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 30 - 40 °C
Detection UV at approximately 263 nm

Expected Performance with C18:

  • Retention: Pramipexole will be well-retained, and the more hydrophobic dimer will have a significantly longer retention time.

  • Resolution: Excellent resolution is generally achievable between Pramipexole and its dimer, as well as other process-related impurities.

  • Analysis Time: The use of a C18 column with a gradient elution may result in longer run times to ensure the elution of all non-polar impurities.

C8 Column Performance (Inferred)

A C8 column, being less hydrophobic, will exhibit weaker interactions with both Pramipexole and its dimer. This will lead to a general decrease in retention times for all analytes.

Table 2: Predicted Comparative Performance of C18 vs. C8 for this compound Separation

Performance MetricC18 ColumnC8 Column (Inferred)Justification
Retention Time of Pramipexole ModerateShorterLower hydrophobicity of C8 stationary phase.[1][2][3]
Retention Time of Dimer LongModerateThe highly hydrophobic dimer will still be retained more than Pramipexole, but less than on a C18.
Resolution (Pramipexole vs. Dimer) HighPotentially LowerThe reduced interaction with the stationary phase on a C8 may lead to a decrease in selectivity and resolution between the two compounds. However, this is highly dependent on the specific mobile phase conditions.
Analysis Time LongerShorterFaster elution of all compounds from the C8 column.[1][2]
Peak Shape Generally goodPotentially improved for basic compoundsThe shorter alkyl chains of C8 columns can sometimes reduce undesirable secondary interactions with residual silanols on the silica surface, leading to better peak shapes for amine-containing compounds like Pramipexole.

Method Development Considerations

When deciding between a C18 and a C8 column for the separation of Pramipexole and its dimer, the following points should be considered:

  • Resolution Requirements: If the primary goal is to achieve the highest possible resolution between the dimer and other closely eluting impurities, a C18 column is likely the better starting point.

  • Analysis Speed: If a faster analysis time is a key requirement, and baseline resolution of the dimer can still be achieved, a C8 column is a viable option.

  • Method Optimization: For a C8 column, it may be necessary to use a mobile phase with a lower percentage of organic solvent to increase the retention of the dimer and improve its separation from the main Pramipexole peak.

Experimental Workflow and Logic

The following diagrams illustrate the typical experimental workflow for this type of analysis and the logical considerations when choosing between a C18 and C8 column.

experimental_workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Prepare Pramipexole Sample (with potential dimer) injection Inject Sample sample_prep->injection mobile_phase_prep Prepare Mobile Phase (e.g., Buffered Acetonitrile/Water) pump Pump Mobile Phase mobile_phase_prep->pump column Separation on C18 or C8 Column injection->column pump->column detector UV Detection (263 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram integration Integrate Peaks (Pramipexole and Dimer) chromatogram->integration quantification Quantify Impurity integration->quantification

Caption: A typical experimental workflow for the HPLC analysis of Pramipexole and its dimer.

logical_relationship cluster_goal Primary Goal cluster_decision Column Choice cluster_c18 C18 Column cluster_c8 C8 Column goal Separate Pramipexole from its Dimer choice C18 or C8? goal->choice c18_prop Higher Hydrophobicity Stronger Retention choice->c18_prop Prioritize Resolution c8_prop Lower Hydrophobicity Weaker Retention choice->c8_prop Prioritize Speed c18_outcome Longer Analysis Time Potentially Higher Resolution c18_prop->c18_outcome c8_outcome Shorter Analysis Time Potentially Lower Resolution c8_prop->c8_outcome

Caption: Logical considerations for selecting between a C18 and C8 column for this compound separation.

Conclusion

For the separation of the this compound from the Pramipexole API, a C18 column remains the more conventional and robust choice, particularly in a method development setting where ensuring complete separation and high resolution is the primary objective. The strong retention provided by the C18 phase is well-suited for resolving the more hydrophobic dimer from the parent compound and other potential impurities.

However, a C8 column can be a valuable alternative, especially for routine quality control applications where a faster analysis time is desirable. While a C8 column will likely provide less retention, with careful method optimization, it may be possible to achieve the necessary resolution for accurate quantification of the dimer impurity. The potential for improved peak shape for the basic Pramipexole molecule on a C8 column is an additional factor that warrants consideration during method development.

Ultimately, the choice between a C18 and a C8 column will depend on the specific requirements of the analysis, including the desired resolution, analysis time, and the complexity of the sample matrix. It is recommended to screen both column types during method development to determine the optimal stationary phase for this specific separation challenge.

References

Inter-laboratory Comparison of Pramipexole Dimer Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Pramipexole dimer, a known process-related impurity (Impurity C) in Pramipexole active pharmaceutical ingredient (API) and finished drug products. The information presented herein is compiled from pharmacopoeial monographs and peer-reviewed scientific literature to offer a comparative overview of analytical performance and detailed experimental protocols.

Introduction to this compound

Pramipexole is a non-ergot dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. During its synthesis and storage, various impurities can form, one of which is the this compound. This impurity is identified as "Pramipexole EP Impurity C" in the European Pharmacopoeia and is also listed in the United States Pharmacopeia-National Formulary (USP-NF).[1][2] The chemical structure of the this compound is (6S,6'S)-N6,N6'-(2-methylpentane-1,3-diyl)bis(4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine).[1] Rigorous analytical control of this and other impurities is crucial to ensure the quality, safety, and efficacy of Pramipexole-containing pharmaceuticals.

Comparative Analysis of Analytical Methods

Table 1: Comparison of HPLC Methods for Pramipexole and Related Substances (including Dimer)
ParameterEuropean Pharmacopoeia (Ph. Eur.) MethodUSP MethodPublished HPLC Method 1[3][4]Published HPLC Method 2[5]
Column Silica gel OD for chiral separations (for enantiomeric purity) / Not specified for impurity testing4.6-mm × 15-cm; 5-µm packing L1Ace5-C18 (250×4.6 mm, 5 µm)Eclipse XDB-12 C18 (150 mm x 4.6 mm, 5 μm)
Mobile Phase Diethylamine R, anhydrous ethanol R, hexane R (1:150:850 V/V/V) (for enantiomeric purity) / Gradient elution with Solution A and B (for impurity testing)Gradient elution with Solution A (9.1 g/L potassium dihydrogen phosphate and 5.0 g/L sodium 1-octanesulfonate monohydrate in water, pH 3.0) and Solution B (Acetonitrile:Solution A 1:1)Isocratic elution with 10 mmol L-1 ammonium acetate and acetonitrile (75:25 v/v)Isocratic elution with distilled water: acetonitrile (10: 90 v/v)
Flow Rate 1.5 mL/min1.5 mL/minNot specified1.0 mL/min
Detection UV at 254 nm (for enantiomeric purity) / UV at 264 nm (for impurity testing)UV at 264 nmUV at 260 nmUV at 263 nm
Temperature Not specified45 °CNot specifiedNot specified
Acceptance Criteria for Dimer (Impurity C) Not more than 1.5 times the area of the principal peak in the chromatogram of reference solution (a) (0.15%)[6]Limit of 0.15%[2]Not applicableNot applicable
Table 2: Comparison of LC-MS/MS Methods for Pramipexole Analysis
ParameterPublished LC-MS/MS Method 1[7]Published LC-MS/MS Method 2[8]Published LC-MS/MS Method 3[1]
Column Discovery CNNot specifiedSynergy polar-RP
Mobile Phase 0.01 M ammonium acetate buffer (pH 4.4):acetonitrile (30:70, v/v)10 mM ammonium formate and acetonitrile in the ratio, 40:60 v/v10mM ammonium acetate and methanol (50:50, v/v)
Flow Rate Not specifiedNot specified1.0mL/min
Ionization Mode Electrospray Ionization (ESI)Electrospray Ionization (ESI)Positive ion electro spray ionization
Monitored Transitions (m/z) Pramipexole: 212.10 --> 153.10Not specified for dimerPramipexole: 212.10→153.03
Linearity Range 20-3540 pg/mL (for Pramipexole)100-2514 pg/mL (for Pramipexole)100-5000pg/mL (for Pramipexole)
Intra-day Precision (%RSD) Within assay variability limits3.489 to 6.756 % (for Pramipexole)Within predefined limits of ≤15%
Inter-day Precision (%RSD) Within assay variability limits3.970-5.714 % (for Pramipexole)Within predefined limits of ≤15%
Accuracy Within assay variability limits100.340 and 107.443% (for Pramipexole)Within predefined limits

Experimental Protocols

European Pharmacopoeia Method for Related Substances

This protocol is based on the methodology described in the European Pharmacopoeia monograph for Pramipexole Dihydrochloride Monohydrate.[6]

Chromatographic Conditions:

  • Column: A suitable stainless steel column (e.g., 15 cm x 4.6 mm) packed with a suitable C18 stationary phase (5 µm).

  • Mobile Phase A: Dissolve 9.1 g of potassium dihydrogen phosphate and 5.0 g of sodium 1-octanesulfonate monohydrate in 1 L of water. Adjust with phosphoric acid to a pH of 3.00 ± 0.05.

  • Mobile Phase B: A mixture of acetonitrile and Mobile Phase A (1:1 v/v).

  • Gradient Elution:

    Time (min) Mobile Phase A (%) Mobile Phase B (%)
    0 - 10 95 → 50 5 → 50
    10 - 15 50 50
    15 - 16 50 → 95 50 → 5

    | 16 - 20 | 95 | 5 |

  • Flow Rate: 1.5 mL/min.

  • Detection: UV spectrophotometer at 264 nm.

  • Injection Volume: 5 µL.

System Suitability:

  • The resolution between the peaks due to impurity A and pramipexole should be a minimum of 6.0.

Procedure:

  • Prepare a test solution by dissolving the substance to be examined in the diluent (a mixture of acetonitrile and Mobile Phase A, 1:4 v/v) to obtain a concentration of 1.5 mg/mL.

  • Prepare a reference solution (a) containing a known concentration of Pramipexole CRS in the diluent.

  • Prepare a reference solution (b) for system suitability containing Pramipexole CRS and Pramipexole impurity A CRS.

  • Inject the solutions and record the chromatograms.

  • Identify the peak corresponding to the this compound (Impurity C) based on its relative retention time of about 1.7 with respect to Pramipexole.

  • Calculate the content of Impurity C by comparing its peak area to the peak area of Pramipexole in the reference solution (a).

USP Method for Related Compounds

This protocol is based on the methodology described in the USP-NF monograph for Pramipexole Dihydrochloride.[2][9][10]

Chromatographic Conditions:

  • Column: 4.6-mm × 15-cm; 5-µm packing L1.

  • Mobile Phase A: 9.1 g of potassium dihydrogen phosphate and 5.0 g of sodium 1-octanesulfonate monohydrate in 1 L of water, adjusted to a pH of 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile and Mobile Phase A (1:1).

  • Gradient Elution: A suitable gradient program is used to separate the impurities.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 45 °C.

  • Detector: UV at 264 nm.

  • Injection Volume: 5 µL.

System Suitability:

  • The resolution between pramipexole related compound A and pramipexole is not less than 6.0.

  • The tailing factor for the pramipexole peak is not more than 2.0.

Procedure:

  • Prepare a sample solution of Pramipexole Dihydrochloride in the diluent (Acetonitrile and Mobile Phase A, 1:4) at a concentration of 1.5 mg/mL.

  • Prepare a standard solution containing a known concentration of USP Pramipexole Dihydrochloride RS.

  • Inject the solutions and record the chromatograms.

  • The relative retention time for the this compound is approximately 1.7.[2]

  • Calculate the percentage of the dimer impurity based on the peak area responses.

Visualizations

The following diagrams illustrate the formation pathway of the this compound and a general workflow for its analysis.

cluster_synthesis Pramipexole Synthesis cluster_dimer_formation Dimer Formation Starting_Materials Starting Materials Intermediates Intermediates Starting_Materials->Intermediates Pramipexole_API Pramipexole API Intermediates->Pramipexole_API Dimerization_Reaction Dimerization Reaction (Process-Related) Intermediates->Dimerization_Reaction Side Reaction Pramipexole_Molecule_1 Pramipexole Molecule Pramipexole_Molecule_1->Dimerization_Reaction Pramipexole_Molecule_2 Pramipexole Molecule Pramipexole_Molecule_2->Dimerization_Reaction Pramipexole_Dimer This compound (Impurity C) Dimerization_Reaction->Pramipexole_Dimer

Caption: Formation of this compound as a process-related impurity during synthesis.

Sample_Preparation Sample Preparation (Dissolution in Diluent) Chromatographic_Separation Chromatographic Separation (HPLC or LC-MS/MS) Sample_Preparation->Chromatographic_Separation Injection Detection Detection (UV or MS/MS) Chromatographic_Separation->Detection Data_Analysis Data Analysis (Peak Integration and Quantification) Detection->Data_Analysis Result_Reporting Result Reporting (% of this compound) Data_Analysis->Result_Reporting

Caption: General experimental workflow for the analysis of this compound.

Conclusion

The analysis of this compound (Impurity C) is a critical component of quality control for Pramipexole drug substances and products. Both the European Pharmacopoeia and the United States Pharmacopeia provide standardized HPLC methods with defined acceptance criteria for this impurity. Additionally, more sensitive LC-MS/MS methods have been developed and validated in the scientific literature, offering lower limits of detection and quantification, which can be particularly useful for in-depth impurity profiling and pharmacokinetic studies.

This guide provides a comparative summary of these methods, highlighting the different analytical approaches and their respective performance characteristics. Researchers and analytical scientists can use this information to select the most appropriate method for their specific needs, whether for routine quality control or for research and development purposes. The provided experimental protocols and workflows serve as a practical resource for the implementation of these analytical procedures. It is recommended that any chosen method be fully validated or verified within the user's laboratory to ensure its suitability for the intended application.

References

A Comparative Guide to the Forced Degradation of Pramipexole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of forced degradation studies for Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. Understanding the degradation profile of a drug substance is a critical aspect of drug development, ensuring its stability, safety, and efficacy. This document summarizes quantitative data from various studies, details experimental protocols, and visualizes degradation pathways to offer a thorough understanding of Pramipexole's stability characteristics.

Quantitative Degradation Analysis

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following tables summarize the quantitative results from various stress studies performed on Pramipexole.

Table 1: Comparison of Pramipexole Degradation under Different Stress Conditions

Stress ConditionReagent/MethodDurationTemperature% DegradationReference
Acid Hydrolysis3 M HCl48 hours80°CNot specified[1]
3 mol L-1 HCl1 hourNot specified7.54%[2]
Base Hydrolysis2 M NaOH24 hours80°C10-20%[1]
0.5 mol L-1 NaOH1 hourNot specified4.88%[2]
Oxidation30% H₂O₂4 hoursNot specified58.70%[2]
PhotodegradationDirect Sunlight8 daysAmbientSignificant[1]
UV light (254 nm & 366 nm)48 hoursNot specifiedStable[2]
Thermal DegradationHeat48 hours100°CStable[2]

Table 2: Identified Degradation Products of Pramipexole

Stress ConditionDegradation ProductMethod of IdentificationReference
Acid/Base Hydrolysis2-amino-4,5-dihydrobenzothiazolLC-MS[1]
OxidationN-oxide pramipexole, S-oxide pramipexoleLC-MS
Photodegradation(4,5,6,7-tetrahydro-6-(propylamino)benzothiazol-2-yl)carbamic acidLC-MS[1]
Drug-Excipient Interaction(S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamineHPLC, LC/MS, NMR[3]

Experimental Protocols

The methodologies employed in forced degradation studies are crucial for the reproducibility and comparison of results. Below are detailed protocols from cited studies.

Protocol 1: Hydrolytic, Oxidative, and Photolytic Degradation[1]
  • Acid Hydrolysis: Pramipexole solution was treated with 3 M hydrochloric acid and refluxed at 80°C for 48 hours.

  • Base Hydrolysis: Pramipexole solution was treated with 2 M sodium hydroxide and refluxed at 80°C for 24 hours.

  • Oxidative Degradation: Details not specified in the abstract.

  • Photodegradation: Pramipexole solution was exposed to direct sunlight for 8 days.

Protocol 2: Comprehensive Stress Testing[2]
  • Acid Hydrolysis: Pramipexole was exposed to 3 mol L-1 hydrochloric acid for 1 hour.

  • Base Hydrolysis: Pramipexole was exposed to 0.5 mol L-1 sodium hydroxide for 1 hour.

  • Oxidative Degradation: Pramipexole was treated with 30% hydrogen peroxide for 4 hours.

  • Thermal Degradation: Pramipexole was subjected to a temperature of 100°C for 48 hours.

  • Photolytic Degradation: Pramipexole was exposed to UV light at 254 nm and 366 nm for 48 hours.

Analytical Methodologies

The primary analytical technique for the separation and quantification of Pramipexole and its degradation products is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for identification.

Table 3: Comparison of HPLC Methods

MethodColumnMobile PhaseDetectionReference
Method AAce5-C18 (250×4.6 mm, 5 µm)10 mmol L-1 ammonium acetate and acetonitrile (75:25 v/v)260 nm[4]
Method BNot specifiedNot specifiedNot specified[1]
Method CNot specifiedNot specifiedNot specified[2]
Method DZorbax Eclipse Plus C18 (50 mm × 2.1 mm × 1.8 µm)A: 0.1% aqueous formic acid, B: 0.1% formic acid in acetonitrile (gradient)TOF/Q-TOF MS[3]

Degradation Pathways and Experimental Workflows

Visualizing the degradation pathways and experimental workflows can aid in a clearer understanding of the processes.

G cluster_workflow Forced Degradation Workflow Pramipexole Pramipexole Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Light, Heat) Pramipexole->Stress_Conditions Exposure Degraded_Sample Degraded Sample Stress_Conditions->Degraded_Sample Analysis HPLC / LC-MS Analysis Degraded_Sample->Analysis Data Degradation Products & % Degradation Analysis->Data

Forced Degradation Experimental Workflow

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolytic Photolytic Degradation Pramipexole Pramipexole DP1 2-amino-4,5-dihydrobenzothiazol Pramipexole->DP1 Acid / Base DP2 N-oxide Pramipexole Pramipexole->DP2 Oxidation DP3 S-oxide Pramipexole Pramipexole->DP3 Oxidation DP4 (...)-carbamic acid Pramipexole->DP4 Light

Pramipexole Degradation Pathways

Conclusion

The forced degradation studies of Pramipexole reveal its susceptibility to hydrolytic, oxidative, and photolytic stress, while it remains relatively stable under thermal conditions. The primary degradation products have been identified, and various stability-indicating HPLC methods have been developed and validated for their analysis. This comparative guide provides valuable insights for researchers and professionals involved in the development and quality control of Pramipexole, enabling a more informed approach to formulation development, stability testing, and regulatory submissions.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Pramipexole Dimer

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for Pramipexole dimer based on available safety data for Pramipexole and its salts. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Researchers should exercise caution and consult with their institution's environmental health and safety (EHS) department for a comprehensive risk assessment before handling this compound.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure to this compound. The following table summarizes the recommended PPE based on the potential routes of exposure.

Protection Type Recommended Equipment Specifications and Use Cases
Respiratory Protection Full-face particle respirator or a full-face supplied-air respirator.Use a full-face particle respirator with N100 (US) or P3 (EU) cartridges as a backup to engineering controls like a chemical fume hood.[1] For situations where a respirator is the sole means of protection, a full-face supplied-air respirator is required.[1]
Hand Protection Chemical-resistant gloves.Handle with gloves, which must be inspected before use.[1][2] Employ proper glove removal technique to avoid skin contact.[1]
Eye Protection Safety glasses with side-shields and a face shield.Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin and Body Protection Complete chemical-resistant suit and laboratory coat.A complete suit protecting against chemicals is necessary.[1] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] A laboratory coat should also be worn.
Occupational Exposure Limits

The following occupational exposure limit (OEL) has been established for a related compound and should be considered as a guideline for handling this compound.

Substance Occupational Exposure Limit (OEL) Source
Pramipexole6 µg/m³Boehringer-Ingelheim OEL[1]
Operational and Disposal Plans

3.1. Handling and Storage:

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

  • Safe Handling Practices: Avoid contact with skin and eyes.[1] Prevent the formation of dust and aerosols.[1] Do not breathe dust.[3][4] Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[1]

3.2. Disposal Plan:

  • Waste Collection: Collect all waste material containing this compound in a suitable, closed, and properly labeled container for disposal.[1]

  • Disposal Method: Dispose of contaminated materials in accordance with all applicable local, state, and federal regulations. Do not let the product enter drains.[1]

Emergency Procedures

4.1. Spills and Accidental Release:

In the event of a spill, follow these step-by-step procedures:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill zone.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full recommended PPE as outlined in Section 1.

  • Contain the Spill: For solid materials, dampen the spilled substance to prevent dust generation.[4][5] For liquid spills, use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the spillage.[1]

  • Clean-Up: Carefully collect the spilled material and absorbent into a suitable, closed container for disposal.[1][5] Use an approved industrial vacuum cleaner for residual dust.[4]

  • Decontaminate the Area: Thoroughly clean the spill area.

  • Dispose of Waste: Dispose of all contaminated materials as hazardous waste according to institutional and regulatory guidelines.

4.2. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5][6] Remove contaminated clothing.[5] Seek medical attention.[5]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[1][7] Seek immediate medical attention.[5]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[4][5] Rinse mouth with water and seek immediate medical attention.[1][4][5]

Diagrams

Spill_Response_Workflow cluster_spill This compound Spill Occurs cluster_response Immediate Response Protocol cluster_cleanup Spill Clean-up Procedure cluster_disposal Waste Disposal Spill Spill Detected Evacuate Evacuate Area & Alert Others Spill->Evacuate Don_PPE Don Full PPE Evacuate->Don_PPE Secure Area Contain Contain Spill (Dampen or Absorb) Don_PPE->Contain Collect Collect Material into Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via EHS Protocols Decontaminate->Dispose

Caption: Workflow for handling a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pramipexole dimer
Reactant of Route 2
Reactant of Route 2
Pramipexole dimer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.